N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-pyrazin-2-ylethyl)cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-7(12-8-2-3-8)9-6-10-4-5-11-9/h4-8,12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALHAMIDHHOUIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure properties of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine
[1]
Executive Summary
N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine constitutes a high-value pharmacophore scaffold in modern medicinal chemistry, particularly within the development of kinase inhibitors and GPCR ligands.[1] This molecule represents a strategic fusion of three distinct structural motifs: an electron-deficient pyrazine ring, a chiral ethyl linker , and a cyclopropylamine moiety.
This guide analyzes the molecule's utility as a " fragment-based" building block.[1] Its structural significance lies in the cyclopropyl group’s ability to modulate metabolic stability (blocking
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Nomenclature & Identification[1][2]
-
IUPAC Name:
-[1-(pyrazin-2-yl)ethyl]cyclopropanamine[1] -
Molecular Formula:
[1] -
Molecular Weight: 163.22 g/mol [1]
-
Key Structural Features: Heteroaromatic core, Secondary amine, Chiral center (
position).
Calculated Physicochemical Properties
The following properties are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
| Property | Value (Predicted) | Significance |
| LogP (Octanol/Water) | ~0.8 – 1.2 | Indicates moderate lipophilicity; likely good CNS penetration and oral bioavailability.[1] |
| TPSA (Topological Polar Surface Area) | ~38-45 Ų | Well within the range for blood-brain barrier (BBB) permeation (<90 Ų).[1] |
| pKa (Secondary Amine) | 8.2 – 8.7 | The cyclopropyl group lowers basicity compared to isopropyl analogs (pKa ~10.[1]5) due to increased |
| pKa (Pyrazine Nitrogen) | ~0.6 | Extremely weak base; remains unprotonated at physiological pH.[1] |
| H-Bond Donors (HBD) | 1 | The secondary amine hydrogen.[1] |
| H-Bond Acceptors (HBA) | 3 | Two pyrazine nitrogens + one amine nitrogen.[1] |
Structural & Conformational Analysis
Chirality and Stereochemistry
The molecule possesses a single chiral center at the ethyl linker position (
-
Enantiomers: The
- and -enantiomers will exhibit distinct binding affinities in protein pockets.[1] -
Drug Development Implication: Asymmetric synthesis or chiral resolution is required.[1] The methyl group provides a "molecular anchor," restricting the conformational freedom of the amine relative to the aromatic ring, which often enhances potency by reducing the entropic penalty of binding.
The Cyclopropyl Effect
The cyclopropyl group is not merely a spacer; it is a bioisostere of the isopropyl group with unique electronic properties.
-
Ring Strain: ~27.5 kcal/mol.[1]
-
Electronic Modulation: The cyclopropyl ring can act as a
-electron donor, stabilizing adjacent positive charges (e.g., in metabolic intermediates), yet it sterically protects the nitrogen. -
Metabolic Blockade: Unlike an isopropyl group, the cyclopropyl group lacks an easily abstractable
-proton for cytochrome P450-mediated dealkylation, significantly extending half-life ( ).[1]
Synthetic Methodology
The most robust route to N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine is via Reductive Amination .[1] This pathway minimizes side reactions and allows for the use of stable precursors.
Primary Synthetic Route (Reductive Amination)
Precursors: 2-Acetylpyrazine and Cyclopropylamine.[1]
Reagents: Titanium(IV) isopropoxide (
Figure 1: One-pot reductive amination strategy for the synthesis of the target molecule.
Protocol Validation (Self-Validating System)
-
Imine Formation Monitoring: The formation of the imine is often slow due to the electron-deficient pyrazine ring deactivating the carbonyl.[1] Use
to drive equilibrium.[1] Monitor by IR (disappearance of C=O stretch ~1690 cm⁻¹) or NMR.[1] -
Reduction Control: Add the reducing agent after imine formation is complete to avoid reducing the ketone to the alcohol (1-(pyrazin-2-yl)ethanol), which is a difficult-to-separate impurity.[1]
Reactivity & Metabolic Stability
Metabolic Hotspots
Understanding the degradation pathways is crucial for lead optimization.[1]
Figure 2: Predicted metabolic pathways.[1] N-oxidation is the primary clearance route.[1]
-
Pyrazine N-Oxidation: The nitrogen atoms in the pyrazine ring are susceptible to oxidation by CYPs, forming N-oxides.[1] This increases polarity and clearance.[1]
-
Cyclopropyl Stability: The cyclopropyl ring is generally resistant to oxidative dealkylation (unlike ethyl/isopropyl chains), making this moiety a "metabolic shield."
Chemical Reactivity[1]
-
Nucleophilicity: The secondary amine is moderately nucleophilic.[1] It can react with electrophiles (acyl chlorides, sulfonyl chlorides) to form amides/sulfonamides, which is the primary way this fragment is incorporated into larger drug molecules (e.g., kinase inhibitors).
-
Pyrazine Electrophilicity: The pyrazine ring is electron-deficient.[1] Under harsh conditions, it can undergo nucleophilic aromatic substitution (
) if a leaving group (like a halogen) were present, but in this structure, it is relatively stable.
Applications in Drug Discovery[6]
This specific scaffold is frequently observed in patent literature for:
-
Kinase Inhibitors: The pyrazine ring mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinases (e.g., CHK1, VEGFR).
-
GPCR Antagonists: The cyclopropylamine provides a rigid hydrophobic bulk that fits into lipophilic pockets of receptors (e.g., Melanin-concentrating hormone receptor 1).[1]
Bioisosteric Replacement Strategy:
References
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. (2023).[1][2] Discusses the pharmacodynamic advantages of pyrazine scaffolds. [1]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. (2022).[1][3] Detailed analysis of pyrazine reactivity and biological applications.
-
Cyclopropylamine. Wikipedia. General properties and metabolic advantages of the cyclopropylamine group in drugs like Simeprevir.
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. Reference for pyrazine (pKa 0.[1]65) and amine ionization constants.[1]
-
Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)... PMC. (2023).[1] Demonstrates synthetic handling of pyrazine-ethyl-amine derivatives.
Sources
- 1. N-(1-(pyridin-3-yl)ethyl)cyclopropanamine | C10H14N2 | CID 16774552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword
The landscape of modern drug discovery is characterized by an unceasing pursuit of novel chemical scaffolds that offer enhanced potency, selectivity, and improved pharmacokinetic profiles. Within this dynamic environment, nitrogen-containing heterocycles have consistently emerged as privileged structures, forming the core of numerous approved therapeutic agents.[1][2] Among these, the pyrazine ring system has garnered significant attention due to its versatile chemical reactivity and its presence in a wide array of biologically active molecules.[1][3][4] This guide delves into the burgeoning therapeutic potential of a specific class of pyrazine-containing molecules: N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine derivatives .
This document is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide a comprehensive technical overview of this promising class of compounds, moving beyond a mere recitation of facts to offer insights into the rationale behind their design, synthesis, and biological evaluation. We will explore their potential mechanisms of action, drawing parallels with related structural motifs, and outline key considerations for their future development as therapeutic agents.
The Pyrazine and Cyclopropanamine Scaffolds: A Synergy of Properties
The therapeutic promise of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine derivatives stems from the unique combination of its constituent chemical moieties: the pyrazine ring and the cyclopropanamine group.
-
The Pyrazine Core: Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This arrangement endows the ring with distinct electronic properties, including the ability to act as a hydrogen bond acceptor, which is crucial for molecular recognition by biological targets.[1] The pyrazine nucleus is a common feature in a variety of pharmacologically active compounds, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4] Its metabolic stability and synthetic tractability further enhance its appeal as a central scaffold in drug design.
-
The Cyclopropanamine Moiety: The cyclopropyl group, a three-membered carbocyclic ring, is a fascinating and increasingly utilized component in medicinal chemistry. Its rigid, strained structure can impart conformational constraint on a molecule, leading to a more defined three-dimensional shape and potentially higher binding affinity for a target protein. The amine substituent provides a key point for interaction and further chemical modification. Notably, cyclopropylamine derivatives have been identified as potent inhibitors of key enzymes, such as histone demethylase KDM1A, highlighting their potential in epigenetic therapies.[5]
The combination of these two scaffolds in N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine derivatives creates a unique chemical entity with the potential for novel biological activities and improved drug-like properties.
Synthetic Strategies: Building the Core Structure
The synthesis of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine derivatives can be approached through several strategic disconnections. A common and versatile method involves the coupling of a pre-functionalized pyrazine derivative with a suitable cyclopropanamine synthon.
A plausible and efficient synthetic route is outlined below. This multi-step synthesis prioritizes the use of readily available starting materials and employs robust chemical transformations.
Experimental Protocol: A Generalized Synthetic Approach
Step 1: Synthesis of the Pyrazole Intermediate (if applicable)
In some analogs, a pyrazole ring may be incorporated to extend the scaffold.[6] This can be achieved through a cyclization reaction between a diketone and a hydrazine derivative.[7]
-
Reaction: Condensation of a 1,3-diketone with a hydrazine derivative.
-
Rationale: This is a classic and high-yielding method for the formation of the pyrazole ring, a stable and versatile heterocyclic system.[7][8]
Step 2: Introduction of the Pyrazine Moiety
The pyrazine ring can be introduced via nucleophilic substitution or cross-coupling reactions.
-
Reaction: Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) between a halogenated pyrazine and a suitable coupling partner.[3]
-
Rationale: These reactions are highly efficient for forming carbon-carbon or carbon-nitrogen bonds, offering a high degree of control over the final structure.[3]
Step 3: Formation of the Ethyl Linker and Amine Precursor
An ethyl linker with a terminal functional group amenable to conversion to an amine is installed.
-
Reaction: Alkylation of a nitrogen atom on the pyrazine or an appended ring system with a protected 2-haloethylamine derivative.
-
Rationale: This introduces the flexible ethyl linker and a protected amine that can be deprotected in a subsequent step.
Step 4: Coupling with the Cyclopropylamine Moiety
The final step involves the formation of the amide or amine linkage with the cyclopropanamine.
-
Reaction: Reductive amination between a ketone precursor and cyclopropanamine, or amide coupling between a carboxylic acid and cyclopropanamine.
-
Rationale: Reductive amination is a robust method for forming secondary amines, while standard amide coupling protocols (e.g., using HATU or EDC) are highly efficient for creating the amide bond.
Pharmacological Properties and Potential Mechanisms of Action
The therapeutic potential of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine derivatives is likely to be diverse, given the broad bioactivity of the parent pyrazine scaffold. B[1]ased on existing literature for related compounds, several key mechanisms of action can be postulated.
Kinase Inhibition
Many nitrogen-containing heterocyclic compounds, including pyrazine derivatives, are known to function as kinase inhibitors. K[6]inases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazine moiety can engage in hydrogen bonding interactions within the ATP-binding pocket of kinases, while the cyclopropyl group can provide additional hydrophobic interactions and conformational rigidity to enhance binding affinity.
A potential signaling pathway that could be targeted is the MAP kinase pathway, which is frequently hyperactivated in cancer.
Caption: Postulated inhibition of the MAPK signaling pathway by a pyrazine derivative.
Epigenetic Modulation
The presence of the cyclopropanamine moiety suggests a potential for these derivatives to act as epigenetic modulators. As previously mentioned, certain cyclopropylamine-containing compounds are potent inhibitors of the lysine-specific demethylase 1 (LSD1/KDM1A). L[5]SD1 plays a crucial role in regulating gene expression by removing methyl groups from histones. Its inhibition can lead to the re-expression of tumor suppressor genes, making it an attractive target for cancer therapy.
The mechanism of LSD1 inhibition by tranylcypromine, a well-known cyclopropylamine-containing drug, involves the formation of a covalent adduct with the FAD cofactor in the enzyme's active site. It is plausible that N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine derivatives could act through a similar mechanism.
Antimicrobial Activity
Pyrazine derivatives have a long history of use as antimicrobial agents. T[3][4]he first-line anti-tuberculosis drug, pyrazinamide, is a pyrazine carboxamide. T[4]he exact mechanism of action for many pyrazine-based antimicrobials is still under investigation, but it is believed that they can interfere with various cellular processes in bacteria and fungi, including cell wall synthesis, DNA replication, and metabolism. I[9][10]t is therefore highly probable that N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine derivatives will exhibit antimicrobial properties.
Preclinical and Clinical Development Considerations
The successful translation of a promising chemical scaffold from the laboratory to the clinic requires careful consideration of its pharmacokinetic and toxicological properties.
Pharmacokinetics: ADME Profile
A comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of these derivatives is critical.
| Parameter | Key Considerations | Potential Impact of the Scaffold |
| Absorption | Oral bioavailability, intestinal permeability. | The pyrazine ring can influence solubility and permeability. The overall lipophilicity will be a key determinant. |
| Distribution | Plasma protein binding, tissue penetration. | The volume of distribution will be influenced by the physicochemical properties of the specific derivative. |
| Metabolism | Hepatic metabolism (e.g., via cytochrome P450 enzymes). | The pyrazine ring and other substituents can be sites of metabolic modification. |
| Excretion | Renal or biliary clearance. | The route and rate of excretion will depend on the polarity and molecular weight of the metabolites. |
In vitro and in vivo studies, including Caco-2 permeability assays, metabolic stability assays with liver microsomes, and pharmacokinetic studies in animal models, will be essential to characterize the ADME properties of lead compounds.
[11]#### 4.2. Toxicology
A thorough toxicological evaluation is necessary to ensure the safety of any potential drug candidate. This includes:
-
Cytotoxicity: Assessment against a panel of normal cell lines to determine the therapeutic window.
-
Genotoxicity: Evaluation of the potential to cause DNA damage using assays such as the Ames test.
-
Cardiotoxicity: Screening for potential off-target effects on cardiac ion channels (e.g., hERG).
-
In vivo Toxicology: Studies in animal models to identify potential organ toxicities and to establish a maximum tolerated dose.
Future Research Directions and Conclusion
The N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine scaffold represents a promising starting point for the development of novel therapeutic agents. The convergence of the biologically active pyrazine ring and the conformationally constraining cyclopropanamine moiety offers a unique opportunity to explore new chemical space and identify compounds with enhanced potency and selectivity.
Future research in this area should focus on several key aspects:
-
Library Synthesis and Screening: The synthesis and screening of a diverse library of derivatives will be crucial to establish clear structure-activity relationships (SAR). *[12][13] Target Identification and Validation: For active compounds, identifying the specific biological target(s) and validating their role in the observed phenotype will be a critical step.
-
Mechanism of Action Studies: Detailed mechanistic studies will be required to elucidate how these compounds exert their biological effects at the molecular level.
-
Optimization of ADME-Tox Properties: Lead compounds will need to be optimized to ensure they possess the necessary pharmacokinetic and safety profiles for clinical development.
References
- N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide. Google AI.
- QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiprolifer
- Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC.
- Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. PubMed.
- QSAR Studies of Some Pyrazines: Anti-Prolifer
- Pyrazoline Heterocyclic: a review. IJPSR (2009), Issue 1, Vol.
- Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies.
- Pyrazine – Knowledge and References. Taylor & Francis.
- Pharmacological activity and mechanism of pyrazines. PubMed.
- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegener
- Recent advances in the therapeutic applic
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). PubMed.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. PMC.
- Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. UNM Digital Repository.
- Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. MDPI.
- Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradi
- Synthesis and Pharmacological Activities of Pyrazole Deriv
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The Emerging Potential of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine in Medicinal Chemistry: A Technical Guide
Abstract
The confluence of privileged scaffolds in a single molecular entity presents a compelling strategy in modern drug discovery. This technical guide delves into the medicinal chemistry potential of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine, a novel compound integrating the biologically versatile pyrazine core with the unique conformational and electronic properties of a cyclopropylamine moiety. While direct extensive research on this specific molecule is nascent, this paper will build a comprehensive profile by extrapolating from the well-established pharmacology of its constituent functional groups. We will explore its synthetic feasibility, postulate its potential therapeutic applications based on structure-activity relationships of related compounds, and provide a hypothetical framework for its biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces in the pursuit of innovative therapeutics.
Introduction: The Rationale for N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine
The pyrazine ring, a six-membered heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular effects.[1][3] The nitrogen atoms in the pyrazine ring are crucial for its biological interactions, often serving as hydrogen bond acceptors, which allows for fine-tuning of molecular interactions with biological targets.[4]
Concurrently, the cyclopropane ring has garnered significant interest in drug design. Its rigid structure introduces conformational constraints that can enhance binding affinity and selectivity for a target protein. Furthermore, the unique electronic properties of the cyclopropane ring can influence the metabolic stability and pharmacokinetic profile of a molecule.[5] The incorporation of a cyclopropylamine group, in particular, can modulate the basicity and lipophilicity of a compound, which are critical parameters for drug-like properties.
The novel structure of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine, therefore, represents a logical and intriguing convergence of these two powerful pharmacophores. This guide will provide a forward-looking analysis of its potential, grounded in the established principles of medicinal chemistry.
Synthetic Strategy and Characterization
Proposed Retrosynthetic Pathway
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The Pyrazine-Cyclopropanamine Motif: Strategic Bioisosterism in Epigenetic and Kinase Modulator Design
The following technical guide details the strategic application of pyrazine-cyclopropanamine motifs in modern drug discovery, focusing on their role in epigenetic modulation (LSD1) and kinase inhibition.
Executive Summary
The pyrazine-cyclopropanamine motif represents a high-value pharmacophore in medicinal chemistry, merging the electronic tunability of the pyrazine ring with the conformational rigidity and unique reactivity of the cyclopropylamine group. This guide analyzes its dual utility: first, as a mechanism-based "warhead" for Lysine-Specific Demethylase 1 (LSD1) inhibition, and second, as a privileged scaffold for ATP-competitive kinase inhibitors .
By replacing traditional phenyl or pyridine rings with pyrazine, researchers can significantly alter physicochemical properties—specifically lowering lipophilicity (
Part 1: The Epigenetic Application (LSD1 Inhibition)
The Tranylcypromine (TCP) Bioisostere Strategy
The primary application of the cyclopropylamine moiety is in the inhibition of LSD1 (KDM1A), an enzyme overexpressed in AML and small-cell lung cancer. The classic inhibitor, tranylcypromine (TCP) , contains a phenyl ring.
The Pyrazine Advantage:
Replacing the phenyl ring of TCP with a pyrazine ring (
-
Metabolic Stability: The electron-deficient pyrazine ring is less prone to oxidative metabolism (e.g., hydroxylation) compared to the electron-rich phenyl ring.
-
Acidity/Basicity Tuning: The pyrazine nitrogens lower the
of the adjacent amine, potentially improving membrane permeability by increasing the fraction of the neutral species at physiological pH. -
Selectivity: The heteroatoms provide additional vectors for hydrogen bonding with residues such as Asp555 or His564 in the LSD1 active site.
Mechanism of Action: Single-Electron Transfer (SET)
The efficacy of this motif relies on the unique reactivity of the strained cyclopropane ring. The mechanism is a suicide inhibition sequence:
-
Oxidation: The FAD cofactor in LSD1 oxidizes the amine to an iminium ion.
-
Ring Opening: The strained cyclopropyl ring undergoes a radical ring-opening.
-
Adduct Formation: The resulting radical forms a covalent bond with the C(4a) position of the FAD cofactor, permanently disabling the enzyme.
Visualization: LSD1 Inhibition Pathway
The following diagram illustrates the mechanism-based inactivation of LSD1 by the pyrazine-cyclopropanamine motif.
Caption: Mechanism-based inactivation of LSD1. The cyclopropyl ring acts as a 'suicide' warhead triggered by FAD-dependent oxidation.
Part 2: The Kinase Application (ATP-Competitive Inhibition)
The Hinge Binder Scaffold
In kinase drug discovery, the pyrazine ring often serves as the core scaffold binding to the hinge region of the ATP binding pocket.
-
Interaction: The pyrazine N1 or N4 acts as a hydrogen bond acceptor for the backbone NH of the hinge residues.
-
Role of Cyclopropylamine: Unlike in LSD1, here the cyclopropylamine does not undergo ring opening. Instead, it serves as a hydrophobic space filler . The rigid cyclopropyl group fits into the solvent front or specific hydrophobic pockets (e.g., the ribose binding pocket), locking the molecule in a bioactive conformation.
Case Study: KMU-1170
A prominent example is KMU-1170 , a multi-kinase inhibitor (targeting MAPK1, Lck, JAK3).[1]
-
Core Structure: 6-chloro-N-cyclopropylpyrazin-2-amine.[1][2]
-
SAR Insight: The cyclopropylamine at the C2 position provides optimal steric bulk, while the C6 chloride allows for further functionalization via Suzuki coupling to introduce aryl groups that extend into the deep hydrophobic pocket.
Part 3: Technical Protocols & Synthesis[3]
Synthesis of 6-Chloro-N-cyclopropylpyrazin-2-amine
This intermediate is the "master key" for accessing both LSD1 and kinase libraries. The following protocol is a self-validating
Reagents:
-
2,6-Dichloropyrazine (1.0 eq)
-
Cyclopropylamine (1.5 eq)
-
Potassium Carbonate (
, 2.0 eq)[1] -
Solvent: DMF (Anhydrous)
Step-by-Step Protocol:
-
Preparation: Charge a reaction vessel with 2,6-dichloropyrazine (e.g., 3.4 mmol) and anhydrous DMF (5.0 mL).
-
Base Addition: Add
(6.7 mmol) and stir at room temperature for 10 minutes to ensure suspension homogeneity. -
Nucleophile Addition: Add cyclopropylamine (5.1 mmol) dropwise. Note: Cyclopropylamine is volatile; use a syringe.
-
Reaction: Stir the mixture at Room Temperature for 12–16 hours.
-
Validation Point: Monitor via TLC (Hexane:EtOAc 4:1). The starting material spot (
) should disappear, replaced by the mono-substituted product ( ).
-
-
Workup: Remove DMF in vacuo. Resuspend the residue in Dichloromethane (DCM) and filter through a Celite pad to remove inorganic salts.
-
Purification: Concentrate the filtrate. If necessary, purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane).
-
Yield: Expect 70–85% of a pale yellow solid.
Quantitative Comparison of Scaffolds
The following table contrasts the pyrazine-cyclopropanamine motif with its phenyl analog (Tranylcypromine type).
| Feature | Phenyl-Cyclopropanamine (TCP) | Pyrazine-Cyclopropanamine | Impact on Drug Design |
| LogP (Lipophilicity) | High (~2.0 - 2.5) | Moderate (~1.0 - 1.5) | Pyrazine improves water solubility and reduces non-specific binding. |
| Metabolic Liability | High (Ring hydroxylation) | Low (Electron deficient) | Pyrazine extends half-life ( |
| H-Bonding | Donor only (Amine) | Donor + Acceptor (Ring N) | Pyrazine offers additional vectors for hinge binding (Kinases). |
| pKa (Amine) | ~8.5 - 9.0 | ~6.5 - 7.5 | Lower pKa improves passive permeability and reduces lysosomal trapping. |
Part 4: Synthetic Workflow Diagram
The following diagram outlines the divergent synthesis pathway from the core pyrazine intermediate to either Kinase or LSD1 inhibitors.
Caption: Divergent synthesis starting from 2,6-dichloropyrazine. Path A leads to bi-aryl kinase inhibitors; Path B optimizes the amine for epigenetic targets.
References
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Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors. Source: PubMed Central (PMC) URL:[Link] Relevance: Discusses the bioisosteric replacement strategies (phenyl to heteroaryl) to improve hERG and stability profiles.
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A Comprehensive Technical Guide to the Physicochemical Characterization of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics are foundational to its pharmacokinetic and pharmacodynamic behavior, influencing everything from absorption and distribution to metabolic stability and target engagement. This guide provides an in-depth technical overview of the essential physicochemical characterization of the novel small molecule, N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple listing of data points to provide a detailed rationale for methodological choices and a robust framework for the empirical determination of key parameters. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for advancing a potential drug candidate.
Molecular Structure and Identity
The subject of this guide is N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine, a molecule featuring a pyrazine ring, a chiral ethyl-amine linker, and a cyclopropyl moiety. Its structure presents several features of interest for physicochemical analysis, including basic nitrogen atoms on the pyrazine ring and the secondary amine, which are expected to be key determinants of properties like pKa and solubility.
Table 1: Core Molecular Properties of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N₃ | Inferred from IUPAC Name |
| Molecular Weight | 163.22 g/mol | Calculated[1][2][3] |
| IUPAC Name | N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine | - |
| SMILES | CC(c1cnccn1)NC2CC2 | - |
| Chemical Structure | ![]() | - |
Determination of Acid Dissociation Constant (pKa)
Scientific Rationale
The acid dissociation constant, pKa, is a critical parameter that quantifies the extent of ionization of a molecule at a given pH. For N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine, the presence of multiple basic nitrogen atoms means its ionization state will vary significantly within the physiological pH range. This directly impacts its solubility, membrane permeability, and potential for target binding. Accurate pKa determination is therefore a non-negotiable first step in its characterization.[4][5]
Two robust methods are presented: Potentiometric Titration, a gold-standard method, and UV-Vis Spectrophotometry, which is particularly useful for compounds with low solubility or requiring smaller sample amounts.[6][7]
Experimental Protocol: Potentiometric Titration
This method involves the stepwise addition of a titrant (acid or base) to a solution of the analyte and monitoring the resulting pH change.[4][8][9][10] The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the ionizable group is protonated.[4][8]
1.2.1 Step-by-Step Methodology
-
Instrument Calibration: Calibrate a high-precision pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[8]
-
Sample Preparation:
-
Accurately weigh and dissolve N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine in a suitable solvent (e.g., methanol or water, depending on solubility).
-
Dilute the solution with water to a final concentration of approximately 1-5 mM.
-
To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[8]
-
-
Titration Setup:
-
Place the sample solution in a thermostatted vessel (e.g., at 25 °C).
-
Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[4]
-
Immerse the calibrated pH electrode and the tip of the automated burette into the solution. Ensure continuous stirring with a magnetic stir bar.
-
-
Titration Execution:
-
Titrate the solution with a standardized solution of 0.1 M hydrochloric acid (HCl).
-
The titrant should be added in small, precise increments, with the pH reading allowed to stabilize after each addition.
-
-
Data Analysis:
-
Plot the measured pH against the volume of titrant added.
-
Calculate the first and second derivatives of the titration curve to accurately identify the equivalence points.
-
The pH at the half-equivalence point(s) corresponds to the pKa value(s) of the compound.[8]
-
1.2.2 Causality and Self-Validation
-
Why use a background electrolyte? The ionic strength of the solution can influence the activity of ions, thereby affecting the measured pKa. Maintaining a constant ionic strength with KCl minimizes this variability.[8]
-
Why purge with nitrogen? Atmospheric CO₂ dissolves in water to form carbonic acid, which can be titrated along with the analyte, leading to inaccurate pKa determination for basic compounds.[4]
-
Trustworthiness: The protocol's validity is confirmed by the sharpness of the inflection points on the titration curve and the reproducibility of the pKa values across multiple runs.
Experimental Protocol: UV-Vis Spectrophotometry
This method is applicable if the compound possesses a chromophore close to the ionizable center, such that the protonated and deprotonated forms have distinct UV-Vis absorbance spectra.[11][12][13] The pKa is determined by measuring the absorbance at a specific wavelength across a range of pH values.
1.3.1 Step-by-Step Methodology
-
Wavelength Selection:
-
Record the UV-Vis spectrum of the compound in highly acidic (e.g., pH 1-2) and highly basic (e.g., pH 10-12) solutions to identify the spectra of the fully protonated and deprotonated species, respectively.
-
Select an analytical wavelength where the difference in absorbance between the two species is maximal.[12]
-
-
Sample Preparation:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 3 to 9).
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, methanol).
-
Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration that gives an absorbance reading in the optimal range (typically 0.3-1.0 AU). The use of a co-solvent like DMSO should be kept to a minimum (e.g., <2% v/v) to avoid significant shifts in the pKa value.[12]
-
-
Data Acquisition:
-
Measure the absorbance of each solution at the pre-determined analytical wavelength using a spectrophotometer.
-
-
Data Analysis:
Data Presentation
Table 2: pKa Determination Summary for N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine
| Method | Predicted Ionizable Center | Determined pKa | Temperature (°C) | Ionic Strength (M) |
| Potentiometric Titration | Pyrazine N1/N4 | (Experimental Value) | 25 | 0.15 |
| Potentiometric Titration | Secondary Amine | (Experimental Value) | 25 | 0.15 |
| UV-Vis Spectrophotometry | Pyrazine N1/N4 | (Experimental Value) | 25 | 0.15 |
Determination of Lipophilicity (LogP/LogD)
Scientific Rationale
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[15][16] For ionizable compounds like N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine, it is more relevant to measure the distribution coefficient (LogD) at a specific pH, typically physiological pH 7.4, as this reflects the partitioning of all ionic species present.[17]
Experimental Protocol: Shake-Flask Method (Gold Standard)
The shake-flask method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[15][17][18] While labor-intensive, it is considered the benchmark for accuracy.[15][17]
2.2.1 Step-by-Step Methodology
-
Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the phases to separate.[18]
-
Sample Preparation:
-
Prepare a stock solution of the compound in the pre-saturated aqueous buffer.
-
Add a known volume of this stock solution to a mixture of pre-saturated n-octanol and pre-saturated aqueous buffer in a separatory funnel or vial. The phase volume ratio can be adjusted based on the expected lipophilicity.
-
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[17]
-
Phase Separation: Centrifuge the mixture at a low speed to ensure complete separation of the two phases.
-
Quantification:
-
Carefully remove an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Calculation:
-
The distribution coefficient (D) is calculated as: D = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
LogD is the base-10 logarithm of D.
-
Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This high-throughput method estimates LogP/LogD based on the compound's retention time on a nonpolar stationary phase.[19][20][21] A correlation is established between the retention times of a set of standard compounds with known LogP values and their retention behavior.
2.3.1 Step-by-Step Methodology
-
System Setup:
-
Use a C18 reversed-phase column.
-
The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[20]
-
-
Calibration:
-
Select a set of 5-10 reference compounds with well-established LogP values that bracket the expected LogP of the test compound.
-
Inject each reference compound and record its retention time (tᵣ).
-
Determine the column dead time (t₀) by injecting an unretained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard: k = (tᵣ - t₀) / t₀
-
Generate a calibration curve by plotting log(k) versus the known LogP values.[19][22]
-
-
Sample Analysis:
-
Inject the N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine solution under the identical chromatographic conditions.
-
Measure its retention time and calculate its capacity factor, log(k).
-
-
LogP Calculation:
-
Interpolate the log(k) value of the test compound onto the calibration curve to determine its LogP.[19]
-
Visualization of LogP Determination Workflow
Caption: Workflows for LogP/LogD determination.
Data Presentation
Table 3: Lipophilicity Data for N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine
| Method | pH | Determined Value | Comments |
| Shake-Flask | 7.4 | LogD = (Experimental Value) | Gold-standard measurement. |
| RP-HPLC | - | LogP = (Experimental Value) | High-throughput estimation. |
Determination of Aqueous Solubility
Scientific Rationale
Aqueous solubility is a fundamental property that dictates the maximum concentration of a drug that can be achieved in solution, which is a prerequisite for absorption.[23] Poor solubility can be a major impediment to drug development, leading to low bioavailability and formulation challenges.[24][25] Both kinetic and thermodynamic solubility are important. Kinetic solubility is relevant for high-throughput screening, while thermodynamic solubility represents the true equilibrium state and is crucial for later-stage development.[24][26]
Experimental Protocol: Shake-Flask Thermodynamic Solubility
This method determines the equilibrium solubility of a compound and is considered the definitive measure.[25][27]
3.2.1 Step-by-Step Methodology
-
Sample Preparation: Add an excess amount of the solid (crystalline) compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4).[27][28]
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.[24][28]
-
Sample Processing:
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a calibration curve.[24]
-
-
Reporting: The solubility is reported in units such as µg/mL or µM.
Experimental Protocol: Kinetic Turbidimetric Solubility
This high-throughput method measures the point at which a compound, added from a DMSO stock solution, begins to precipitate in an aqueous buffer.[25]
3.3.1 Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).
-
In a 96-well plate, add small volumes of the DMSO stock to the aqueous buffer (e.g., PBS pH 7.4) to create a series of concentrations.[29]
-
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).
-
Measurement: Measure the turbidity (light scattering) of each well using a plate reader (nephelometer) or by measuring absorbance at a high wavelength (e.g., 620 nm).[25]
-
Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background, indicating the onset of precipitation.
Data Presentation
Table 4: Aqueous Solubility of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine at pH 7.4
| Solubility Type | Method | Determined Solubility (µg/mL) | Temperature (°C) |
| Thermodynamic | Shake-Flask | (Experimental Value) | 25 |
| Kinetic | Turbidimetric | (Experimental Value) | 25 |
Chemical and Photostability Assessment
Scientific Rationale
Chemical stability determines a drug's shelf-life and dictates its storage requirements.[30][31][32] Instability can lead to a loss of potency and the formation of potentially toxic degradation products. Photostability is a critical subset of this, assessing the compound's susceptibility to degradation upon exposure to light.[33][34] The International Council for Harmonisation (ICH) provides clear guidelines (Q1A for general stability and Q1B for photostability) that represent the industry standard for these assessments.[35][36][37]
Experimental Protocol: General Chemical Stability
This protocol assesses stability in aqueous solutions at different pH values and temperatures.
4.2.1 Step-by-Step Methodology
-
Sample Preparation:
-
Prepare solutions of the compound at a known concentration (e.g., 10 µM) in buffers of different pH values (e.g., pH 2, pH 7.4, and pH 9).
-
Dispense aliquots into vials.
-
-
Incubation:
-
Time Points: Analyze samples at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours for short-term studies; longer for shelf-life determination).[32]
-
Analysis:
-
At each time point, quantify the remaining parent compound using a stability-indicating LC-MS/MS method. This method must be able to resolve the parent compound from any potential degradants.
-
Calculate the percentage of the compound remaining relative to the T₀ sample.
-
Experimental Protocol: Photostability (ICH Q1B)
This protocol evaluates the effect of light on the drug substance.[33][35][39]
4.3.1 Step-by-Step Methodology
-
Light Source: Use a light source that produces a combined visible and UV output conforming to ICH Q1B guidelines, such as a xenon or metal halide lamp.[39] The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[36][39]
-
Sample Preparation:
-
Expose the solid drug substance, spread thinly in a chemically inert transparent container.[39]
-
Expose a solution of the drug substance in an inert solvent.
-
Prepare "dark" control samples, wrapped in aluminum foil, and store them under the same temperature and humidity conditions to separate light-induced degradation from thermal degradation.[39]
-
-
Exposure and Analysis:
-
Expose the samples to the light source.
-
At the end of the exposure period, analyze both the light-exposed and dark control samples for the appearance of degradants and for any change in potency using a validated, stability-indicating HPLC method.
-
Visualization of Stability Testing Logic
Caption: Decision logic for chemical and photostability testing.
Data Presentation
Table 5: Stability Profile Summary
| Condition | Time Point | % Parent Compound Remaining | Observations |
| Chemical Stability | |||
| pH 2, 40°C | 24 hours | (Experimental Value) | e.g., No significant degradation |
| pH 7.4, 40°C | 24 hours | (Experimental Value) | e.g., Minor degradation peak observed |
| pH 9, 40°C | 24 hours | (Experimental Value) | e.g., Significant degradation |
| Photostability | |||
| Solid, Light Exposed | End of Study | (Experimental Value) | e.g., Discoloration observed |
| Solution, Light Exposed | End of Study | (Experimental Value) | e.g., 15% degradation vs. dark control |
Conclusion
The comprehensive physicochemical characterization of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine, as outlined in this guide, provides the foundational data necessary for its rational progression in the drug discovery pipeline. By employing robust, validated methodologies for determining pKa, LogD, aqueous solubility, and stability, researchers can build a detailed profile of the molecule's behavior. This knowledge is indispensable for interpreting biological data, guiding formulation development, and ultimately, de-risking the path toward a potential therapeutic agent. The experimental frameworks provided herein are designed to ensure data integrity and to furnish the critical insights required by today's drug development professionals.
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An In-Depth Technical Guide to Predicting the Bioavailability of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to predict the oral bioavailability of novel N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine analogs. The strategic integration of computational, in vitro, and ex vivo methodologies is detailed to facilitate a robust and efficient evaluation process, ultimately enabling the selection of drug candidates with the highest potential for clinical success.
Introduction: The Critical Role of Bioavailability in Drug Discovery
Oral bioavailability, the fraction of an administered drug that reaches systemic circulation, is a pivotal parameter in determining the therapeutic efficacy and dosing regimen of a new chemical entity. Compounds with poor oral bioavailability often face challenges related to high inter-individual variability, potential for food effects, and the need for higher doses, which can lead to increased toxicity.[1][2] The pyrazine moiety, a nitrogen-containing heterocycle, is a common scaffold in medicinal chemistry, valued for its diverse biological activities.[3] However, such heterocyclic compounds can present unique challenges in terms of their absorption, distribution, metabolism, and excretion (ADME) profiles, which directly impact their bioavailability.[4][5]
This guide focuses on N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine analogs, a class of compounds with potential therapeutic applications. A proactive and integrated approach to predicting bioavailability early in the discovery pipeline is essential to de-risk projects and allocate resources effectively. By combining predictive computational modeling with robust in vitro assays, a comprehensive understanding of a compound's potential in vivo behavior can be established.
A Multi-Pillar Approach to Bioavailability Prediction
A successful bioavailability prediction strategy does not rely on a single method but rather on the convergence of data from multiple orthogonal approaches. This guide outlines a tiered approach, beginning with high-throughput in silico screening to prioritize compounds, followed by more resource-intensive in vitro assays to confirm and refine predictions.
Caption: Integrated workflow for bioavailability prediction.
Pillar 1: In Silico Prediction – Computational First Pass
Computational, or in silico, modeling serves as a critical first step to rapidly assess the drug-like properties of a large number of analogs.[6][7] These methods are cost-effective and can provide early warnings for potential liabilities.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are powerful tools for predicting biological activity and pharmacokinetic properties based on the chemical structure of a compound.[8][9][10] For oral bioavailability, QSAR models are developed using large datasets of compounds with known bioavailability values.[11]
Rationale: By analyzing the structural features of the N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine analogs, it is possible to predict their potential for good oral absorption. Key molecular descriptors to consider include lipophilicity (logP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors.
Physicochemical Property Prediction
Fundamental physicochemical properties are strong determinants of a drug's absorption potential. Several properties should be computationally predicted for each analog.
Table 1: Key Physicochemical Properties for Bioavailability Prediction
| Property | Predicted Parameter | Importance in Bioavailability | Recommended Software/Server |
| Solubility | Aqueous Solubility (logS) | Poor solubility limits dissolution in the GI tract, a prerequisite for absorption.[12] | SwissADME, ChemAxon |
| Lipophilicity | LogP / LogD | Affects membrane permeability; a balance is required for optimal absorption. | SwissADME, StarDrop |
| Ionization | pKa | Influences solubility and permeability across different pH environments of the GI tract. | ChemAxon, MarvinSketch |
| Molecular Size | Molecular Weight (MW) | Larger molecules often exhibit lower permeability. | RDKit, MOE |
Pillar 2: In Vitro Assays – Experimental Validation
Following in silico prioritization, in vitro assays provide experimental data on key ADME processes that govern oral bioavailability: permeability and metabolic stability.
Permeability Assessment
The ability of a compound to pass through the intestinal epithelium is a critical step in oral absorption. Two primary assays are employed to assess this.
PAMPA is a high-throughput assay that models passive diffusion across an artificial lipid membrane.[13][14] It is a rapid and cost-effective way to rank compounds based on their passive permeability.[15][16]
Experimental Protocol: PAMPA
-
Plate Preparation: A 96-well filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.
-
Compound Addition: The test compounds are added to a donor plate at a known concentration in a buffer solution (e.g., pH 5.0 to simulate the upper intestine).
-
Incubation: The filter plate is placed on top of the donor plate, and an acceptor plate containing buffer (e.g., pH 7.4) is placed on top of the filter plate, creating a "sandwich." The entire assembly is incubated at room temperature.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the change in concentration over time.
The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a polarized epithelium resembling the small intestine. This model assesses not only passive diffusion but also active transport processes, including efflux mediated by transporters like P-glycoprotein (P-gp).[17] The pyrazine core in the analog series may be a substrate for efflux transporters, making this assay particularly relevant.[18][19]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Bidirectional Transport Study: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite chamber at various time points.
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Apparent Permeability (Papp) Calculation: The Papp is calculated for both A-to-B and B-to-A directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for active efflux.
Caption: Decision tree for permeability assessment.
Metabolic Stability Assessment
First-pass metabolism in the liver is a major determinant of oral bioavailability.[2] In vitro assays using liver fractions can predict the extent of hepatic clearance.
This assay measures the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s (CYPs), which are abundant in microsomes.[20][21]
Rationale: The pyrazine ring is susceptible to metabolism by CYPs. This assay provides a rapid assessment of the metabolic lability of the N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine analogs.
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation Mixture Preparation: A mixture containing liver microsomes (from human or relevant preclinical species), the test compound, and a buffer is prepared.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzymes.
-
Time-Point Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.
-
Quantification: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[22]
Hepatocytes contain both Phase I and Phase II metabolic enzymes and provide a more complete picture of hepatic metabolism.[23]
Rationale: This assay is used for compounds that show high stability in microsomes, as it can reveal metabolism by non-CYP enzymes or Phase II conjugation pathways.[2]
Experimental Protocol: Hepatocyte Stability Assay
The protocol is similar to the microsomal stability assay, but cryopreserved or fresh hepatocytes are used instead of microsomes, and the incubation times are typically longer.[20]
Table 2: Interpretation of In Vitro Metabolic Stability Data
| In Vitro Half-Life (t½) | Predicted In Vivo Hepatic Clearance | Implication for Oral Bioavailability |
| > 30 min | Low | High bioavailability likely, if permeability is good. |
| 10 - 30 min | Moderate | Moderate bioavailability may be achievable. |
| < 10 min | High | Low bioavailability likely due to high first-pass metabolism. |
Data Integration and Candidate Selection
The ultimate goal is to integrate the data from all pillars to make an informed decision on which analogs to advance. A candidate compound should ideally exhibit:
-
Favorable in silico properties: Adherence to drug-like guidelines (e.g., Lipinski's Rule of Five).
-
High in vitro permeability: High Papp in the Caco-2 assay with a low efflux ratio.
-
Good in vitro metabolic stability: A long half-life in liver microsomes and/or hepatocytes.
Compounds that meet these criteria have a higher probability of achieving adequate oral bioavailability in vivo. This integrated approach, grounded in authoritative methodologies and regulatory expectations, provides a robust framework for the successful development of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine analogs.[24][25][26][27][28]
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A Technical Guide to Pharmacophore Modeling of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine Ligands
Abstract
This in-depth technical guide provides a comprehensive framework for the development and validation of pharmacophore models for N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine and its analogs. Recognizing the growing interest in pyrazine derivatives in medicinal chemistry for their diverse biological activities, this document outlines a systematic approach to elucidating the key chemical features responsible for their potential therapeutic effects.[1] We will explore both ligand-based and structure-based pharmacophore modeling methodologies, offering detailed protocols and expert insights into the decision-making process. The guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and design.
Introduction: The Emerging Significance of Pyrazine-Containing Ligands
Pyrazine derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities.[1] The pyrazine scaffold, a six-membered ring with two nitrogen atoms, serves as a versatile template for designing molecules with potential therapeutic applications, including antimicrobial and anticancer properties.[1] The N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine core represents a unique chemical space with the potential for specific interactions with biological targets.
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exhibit a specific biological activity.[2][3] These models serve as 3D queries for virtual screening of large compound libraries to identify novel molecules with desired therapeutic effects.[2][4][5] This guide will provide a detailed roadmap for constructing and validating robust pharmacophore models for N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine ligands, even in the absence of a known crystal structure of the biological target.
Foundational Concepts in Pharmacophore Modeling
A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target.[6][7] These features typically include:
-
Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.
-
Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.
-
Hydrophobic (HY): Non-polar groups that can engage in hydrophobic interactions.
-
Aromatic Rings (AR): Planar, cyclic, conjugated systems.
-
Positive Ionizable (PI): Groups that are positively charged at physiological pH.
-
Negative Ionizable (NI): Groups that are negatively charged at physiological pH.
Pharmacophore models can be developed through two primary approaches: ligand-based and structure-based modeling.[2][8]
-
Ligand-Based Pharmacophore Modeling: This approach is utilized when the 3D structure of the biological target is unknown.[8][9] It relies on a set of known active molecules to derive a common pharmacophore hypothesis.[5][8]
-
Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein (with or without a bound ligand) is available, this method can be employed.[4][10] It involves analyzing the interactions between the ligand and the protein's active site to define the key pharmacophoric features.[10][11]
Ligand-Based Pharmacophore Modeling Workflow
In the absence of a known 3D structure of the biological target for N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine, a ligand-based approach is the primary strategy.
Experimental Protocol: Ligand-Based Model Generation
-
Dataset Preparation:
-
Training Set Selection: Compile a set of at least 5-10 structurally diverse molecules with known high activity against the target of interest.
-
Test Set Selection: Assemble a separate dataset containing both active and inactive (decoys) molecules to validate the generated pharmacophore model.
-
Conformational Analysis: Generate a diverse set of low-energy 3D conformations for each molecule in the training set. This is a critical step as the bioactive conformation is often not the lowest energy state.[8]
-
-
Pharmacophore Feature Identification:
-
Pharmacophore Model Generation and Scoring:
-
The software will generate multiple pharmacophore hypotheses based on the alignment of the identified features.
-
These hypotheses are then scored based on how well they overlap with the active molecules and how well they exclude inactive molecules.
-
-
Model Validation:
-
The top-scoring pharmacophore models are then challenged with the test set.
-
A robust model should be able to effectively distinguish between active and inactive compounds.[14] Key validation metrics include enrichment factor (EF) and goodness of hit score (GH).[15] A GH score greater than 0.7 is generally considered indicative of a good model.[15]
-
Data Presentation: Hypothetical Ligand-Based Pharmacophore Model
Table 1: Hypothetical Pharmacophore Features for N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine Ligands
| Feature ID | Feature Type | X | Y | Z | Radius (Å) |
| HBA1 | Hydrogen Bond Acceptor | 2.5 | 1.8 | 3.2 | 1.5 |
| HBD1 | Hydrogen Bond Donor | -1.2 | 0.5 | -2.1 | 1.2 |
| HY1 | Hydrophobic | 4.1 | -2.0 | 1.5 | 1.8 |
| AR1 | Aromatic Ring | -3.5 | -1.5 | 0.8 | 2.0 |
Visualization: Ligand-Based Pharmacophore Modeling Workflow
Caption: Workflow for structure-based pharmacophore modeling.
Virtual Screening and Hit Identification
Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases (e.g., ZINC, ChEMBL, PubChem) for molecules that match the pharmacophoric features. [2]This process, known as virtual screening, can significantly reduce the number of compounds that need to be tested experimentally, thereby saving time and resources. [5] The hits from the virtual screen are then typically subjected to further filtering based on drug-like properties (e.g., Lipinski's rule of five) and molecular docking studies to predict their binding affinity and orientation within the target's active site. [7]
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous approach to the pharmacophore modeling of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine ligands. By following the detailed protocols for both ligand-based and structure-based methodologies, researchers can develop robust and predictive models to aid in the discovery of novel therapeutic agents. The integration of pharmacophore modeling with other computational techniques, such as molecular dynamics simulations, can further enhance the accuracy and reliability of the models by capturing the dynamic nature of protein-ligand interactions. [5][16]As our understanding of the biological targets of pyrazine derivatives grows, these computational approaches will become increasingly valuable in the rational design of next-generation therapeutics.
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Methodological & Application
Synthesis of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine: A Detailed Guide for Medicinal Chemistry
Introduction
N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine is a novel molecule of interest within contemporary drug discovery programs. Its unique structural composition, featuring a pyrazine core, a chiral ethyl linker, and a cyclopropylamine moiety, presents a compelling scaffold for exploring new chemical space. Pyrazine derivatives are known for their diverse biological activities, and the incorporation of a cyclopropyl group can significantly influence a molecule's metabolic stability, potency, and conformational rigidity.[1][2][3] This document provides a comprehensive guide for the synthesis of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine, intended for researchers and scientists in the field of medicinal chemistry and drug development. The protocols detailed herein are grounded in established chemical principles, with a focus on providing a reproducible and efficient synthetic strategy.
Retrosynthetic Analysis and Strategy
The most direct and logical approach to the synthesis of the target compound is through a reductive amination reaction. This robust and widely utilized transformation allows for the efficient formation of the key carbon-nitrogen bond.[4][5] The retrosynthetic analysis identifies 2-acetylpyrazine and cyclopropanamine as readily available or preparable starting materials.
Caption: Retrosynthetic approach for N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine.
Part 1: Synthesis of the Key Precursor: 2-Acetylpyrazine
While 2-acetylpyrazine is commercially available, this section provides a reliable protocol for its synthesis, offering greater control over purity and supply for large-scale applications. The synthesis proceeds via the oxidation of the corresponding secondary alcohol, 1-(pyrazin-2-yl)ethanol.
Protocol 1: Synthesis of 1-(pyrazin-2-yl)ethanol
This protocol describes the synthesis of the alcohol precursor to 2-acetylpyrazine.
Materials and Equipment:
-
2-Bromopyrazine
-
n-Butyllithium (n-BuLi) in hexanes
-
Acetaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Under an inert atmosphere, dissolve 2-bromopyrazine (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the temperature below -70 °C. Stir for 30 minutes at this temperature.
-
In a separate flask, dissolve acetaldehyde (1.2 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the pyrazinyl lithium solution to the acetaldehyde solution via cannula, again maintaining the low temperature.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure 1-(pyrazin-2-yl)ethanol.[6]
Protocol 2: Oxidation to 2-Acetylpyrazine
This protocol details the oxidation of the synthesized alcohol to the key ketone intermediate.
Materials and Equipment:
-
1-(pyrazin-2-yl)ethanol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 1-(pyrazin-2-yl)ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add PCC (1.5 eq) or DMP (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield crude 2-acetylpyrazine, which can be further purified by recrystallization or column chromatography.[7]
Part 2: Core Synthesis via Reductive Amination
This section details the primary transformation to assemble the target molecule, N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine. Reductive amination is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[4]
Protocol 3: Synthesis of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine
This protocol outlines the reductive amination of 2-acetylpyrazine with cyclopropanamine.
Materials and Equipment:
-
Cyclopropanamine[9]
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
To a solution of 2-acetylpyrazine (1.0 eq) in DCE or MeOH, add cyclopropanamine (1.2 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Continue to stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine.
Caption: Experimental workflow for the synthesis of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine.
Characterization and Data
The successful synthesis of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine should be confirmed through a suite of analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrazine ring protons, the ethyl group (quartet and doublet), the cyclopropyl protons, and the N-H proton. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including those of the pyrazine ring, the ethyl group, and the cyclopropyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the target compound (C₉H₁₃N₃, Exact Mass: 163.11). |
| HPLC | A single major peak indicating the purity of the final compound. |
Safety and Handling
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
PCC: A strong oxidizing agent and a suspected carcinogen. Handle in a fume hood with appropriate PPE.
-
Sodium triacetoxyborohydride and Sodium cyanoborohydride: Toxic and should be handled with care. NaBH₃CN can release hydrogen cyanide gas upon contact with acid.
-
Solvents: Dichloromethane, diethyl ether, and tetrahydrofuran are flammable and volatile. Work in a well-ventilated fume hood.
Conclusion
The synthetic protocols outlined in this guide provide a clear and reproducible pathway for the synthesis of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine. By leveraging a robust reductive amination strategy, this novel compound can be efficiently prepared, enabling its further investigation in medicinal chemistry and drug discovery programs. Adherence to the detailed procedures and safety precautions is paramount for successful and safe synthesis.
References
-
PubChem. N-(1-(pyridin-3-yl)ethyl)cyclopropanamine. National Center for Biotechnology Information. [Link]
-
Al-Suhaimi, E. A., et al. (2023). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC. [Link]
-
PubChem. N-[(1R)-1-[3-(4-cyanophenyl)-8-cyclopropylimidazo[1,2-a]pyrazin-2-yl]ethyl]. National Center for Biotechnology Information. [Link]
- Google Patents. (2014). Pyrazine compound, preparation method thereof and medicinal composition containing same. CN103951623A.
-
Tale, R. H., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]
-
Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. [Link]
-
PubChem. 1-pyrazin-2-yl(111C)ethanone. National Center for Biotechnology Information. [Link]
-
PubChem. 1-(Pyrazin-2-yl)ethan-1-ol. National Center for Biotechnology Information. [Link]
-
PubChem. N-[1-(1-ethylpyrazol-4-yl)ethyl]cyclopropanamine. National Center for Biotechnology Information. [Link]
-
University of Toronto. (2018). Synthetic Methods towards 1-Substituted Cyclopropylamines. [Link]
-
ResearchGate. The reductive amination reaction. [Link]
-
El-Sayed, M. A.-M., et al. (2011). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules. [Link]
-
Semantic Scholar. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. [Link]
- Google Patents. (2017). N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases. WO2017079641A1.
-
PubChem. Acetylpyrazine. National Center for Biotechnology Information. [Link]
- Google Patents. (2009). Pyrazin-2-yl-pyridin-2-yl-amine and pyrazin-2-yl-pyrimidin-4-yl-amine compounds and their use. WO2009044162A1.
-
Ataman Kimya. CYCLOPROPYLAMINE. [Link]
-
Margaryan, A., et al. (2021). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie. [Link]
-
Pointner, A., et al. (2020). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. ChemCatChem. [Link]
-
Wikipedia. Cyclopropylamine. [Link]
-
Chen, B., et al. (2022). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology. [Link]
-
Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines. [Link]
-
ResearchGate. (2025). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. [Link]
Sources
- 1. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-(Pyrazin-2-yl)ethan-1-ol | C6H8N2O | CID 573013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-pyrazin-2-yl(111C)ethanone | C6H6N2O | CID 11147702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cyclopropylamine - Wikipedia [en.wikipedia.org]
Application Note: Solubility Profiling of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine in Organic Solvents
The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes theoretical physicochemical analysis with rigorous experimental methodologies to determine the solubility profile of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine .[1][2][3][4]
Executive Summary & Compound Analysis
N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine is a bifunctional heterocyclic intermediate commonly utilized in the synthesis of kinase inhibitors (e.g., JAK, p38 MAPK).[1][2][3][4] Its solubility behavior is governed by the competition between its lipophilic domains (cyclopropyl, ethyl linker) and its polar/ionizable centers (secondary amine, pyrazine ring).[3]
Understanding the solubility of this compound is critical for:
-
Reaction Optimization: Selecting the correct solvent for nucleophilic substitutions or coupling reactions.[3]
-
Purification: Designing liquid-liquid extraction (LLE) workups and crystallization protocols.
-
Formulation: Developing early-stage pre-clinical vehicles.
Physicochemical Profile (Theoretical Basis)
Before experimental determination, we must establish the theoretical solubility landscape based on Structure-Property Relationships (SPR).[1][2][3][4]
| Property | Value (Predicted) | Solubility Implication |
| Molecular Weight | ~163.22 g/mol | Low MW favors good solubility in diverse solvents.[1][2][3][4] |
| pKa (Basic) | ~9.2 (Secondary Amine) | High pH-dependence.[1][2][3][4] High aqueous solubility at pH < 7 (ionized).[1][3][4] Low aqueous solubility at pH > 10 (neutral).[1][3][4] |
| pKa (Weak Base) | ~0.6 (Pyrazine N) | Negligible protonation under standard physiological conditions.[1][3] |
| LogP (Oct/Water) | ~1.2 – 1.8 | Moderately lipophilic.[1][3] Good solubility expected in alcohols, DMSO, and chlorinated solvents. |
| H-Bond Donors | 1 (NH) | Capable of H-bonding; soluble in protic solvents (MeOH, EtOH).[1][2][3][4] |
| Physical State | Oil or Low-Melting Solid | Free base likely oils out in water; salts (HCl) are likely crystalline solids.[1][2][3][4] |
Solvent Selection Strategy
The choice of solvent must align with the specific application (Synthesis vs. Analysis).
Recommended Solvent Classes[1][2][3][4][5]
-
Class 1: High Solubility (Primary Solvents)
-
Class 2: Moderate/Conditional Solubility
Experimental Protocols
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
The "Gold Standard" for equilibrium solubility.[1][2][3][4][6][7] Use this for formulation and crystallization studies.
Prerequisites:
-
Calibrated HPLC-UV or LC-MS system (Detection @ 265 nm for Pyrazine).
Step-by-Step Workflow:
-
Supersaturation:
-
Equilibration:
-
Cap the vial tightly.[3]
-
Agitate at 25°C (or 37°C) for 24 to 48 hours using a rotary shaker or magnetic stir bar (avoid grinding the solid).
-
-
Phase Separation:
-
Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to prevent drug adsorption).
-
Critical: Ensure the temperature remains constant during filtration to avoid precipitation.[3]
-
-
Quantification:
-
pH Verification (Aqueous only):
-
Measure the pH of the saturated solution. The amine can shift the pH, altering solubility data.
-
Protocol B: Kinetic Solubility (High-Throughput Screening)
Fast estimation for early-stage discovery.[1][2][3][4] Use this to prevent precipitation in bioassays.
Step-by-Step Workflow:
-
Stock Preparation: Prepare a 10 mM stock solution in 100% DMSO.
-
Spiking:
-
Incubation: Shake plate for 2 hours at Room Temperature (RT).
-
Detection:
Visualization of Workflows
The following diagrams illustrate the decision logic and experimental flow for solubility determination.
Diagram 1: Solubility Method Selection Logic
Caption: Decision matrix for selecting between Thermodynamic (Shake-Flask) and Kinetic solubility methods based on material availability and research goals.
Diagram 2: pH-Dependent Solubility Profile (Theoretical)
Caption: Predicted pH-solubility relationship for N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine, highlighting the critical drop in solubility at basic pH.
Data Analysis & Troubleshooting
Calculating Solubility (S)
[1][3][4]Common Issues & Solutions
| Issue | Probable Cause | Corrective Action |
| "Oiling Out" | Compound melts/separates as a liquid oil rather than dissolving.[1][2][3][4] Common with cyclopropylamines.[3][4] | Use a crystalline salt form (e.g., HCl, Tartrate) or lower the temperature.[3] |
| Filter Adsorption | The amine binds to the filter membrane.[3] | Discard the first 200 µL of filtrate to saturate the membrane sites. Use PVDF or PTFE filters.[3][4] |
| Inconsistent HPLC Area | Sample precipitated in the HPLC vial. | Dilute the sample immediately with mobile phase (Acetonitrile) after filtration.[1][3] |
References
-
Raytor. (2026).[1][3][4][6] Pharmaceutical Solubility Testing | Equilibrium and Kinetic Methods in Practice. Retrieved from [1][3][4]
-
Dissolution Technologies. (2015).[1][3][4] Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Retrieved from [1][3][4]
-
Protocols.io. (2025).[1][3][4][8] In-vitro Thermodynamic Solubility Protocols. Retrieved from [1][3][4]
-
National Institutes of Health (NIH). (2019).[1][3][4] A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [1][3][4]
-
Evotec. (2026).[1][3][4] Thermodynamic Solubility Assay Protocols. Retrieved from [1][3][4]
Disclaimer: This guide is intended for research purposes. Always consult the specific Safety Data Sheet (SDS) for N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine before handling.
Sources
- 1. N-[(1R)-1-[3-(4-cyanophenyl)-8-cyclopropylimidazo[1,2-a]pyrazin-2-yl]ethyl]-N-[(1,1-dioxothian-4-yl)methyl]-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetamide | C33H31F4N5O3S | CID 45379650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. N-(1-(pyridin-3-yl)ethyl)cyclopropanamine | C10H14N2 | CID 16774552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. appretech.com [appretech.com]
- 5. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives [mdpi.com]
- 6. raytor.com [raytor.com]
- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
Crystallization Methods for N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine Salts
Part 1: Strategic Overview & Chemical Logic
N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine (CAS: 1185320-04-0) is a critical secondary amine intermediate, often utilized in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical agents. Its structure features a pyrazine ring coupled to a cyclopropylamine moiety via a chiral ethyl linker.
The Crystallization Challenge
This molecule presents a specific set of physicochemical challenges:
-
Basicity Differential: The molecule contains two basic centers: the secondary amine (pKa ~9.0–9.5) and the pyrazine nitrogens (pKa ~0.6). Successful salt formation requires targeting the secondary amine while avoiding protonation of the pyrazine ring, which can lead to unstable or hygroscopic dihydrochloride species.
-
Chirality: The ethyl linker introduces a stereocenter. Crystallization is not merely for isolation but often serves as the primary method for chiral resolution or enantiomeric enrichment (typically targeting the (R)-enantiomer).
-
Oil-Prone Nature: Like many secondary amines with cycloalkyl groups, the free base tends to exist as a viscous oil. Salt formation is mandatory for handling, storage, and solid-state stability.
Part 2: Chemical Analysis & Solubility Profile
pKa-Driven Acid Selection
To ensure a stable crystalline lattice, the difference in pKa (
| Functional Group | Approx. pKa | Implication for Salt Formation |
| Cyclopropylamine (2° Amine) | ~9.2 | Primary Site. Forms stable salts with HCl, H₂SO₄, Tartaric Acid, Succinic Acid. |
| Pyrazine Nitrogen (Heterocycle) | ~0.6 | Secondary Site. Only protonates with excess strong acid. Avoid forming the dihydrochloride to prevent hygroscopicity. |
Solvent Compatibility Matrix
-
Good Solvents (Dissolution): Ethanol (EtOH), Methanol (MeOH), Isopropyl Alcohol (IPA).
-
Antisolvents (Precipitation): Ethyl Acetate (EtOAc), Methyl tert-butyl ether (MTBE), n-Heptane.
-
Avoid: Chlorinated solvents (DCM) for final crystallization as they often retain solvates.
Part 3: Detailed Experimental Protocols
Protocol A: Formation of the Hydrochloride Salt (Standard Isolation)
Target: Monohydrochloride Salt (1:1 Stoichiometry)
Context: This protocol is used when the free base is already chemically pure or enantiomerically enriched and requires conversion to a stable solid.
Reagents:
-
Crude N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine (Free Base).
-
Hydrochloric acid (4M in Dioxane or 1.25M in Ethanol). Note: Anhydrous acid sources are preferred to maximize yield.
-
Solvent: Ethyl Acetate (EtOAc) and Ethanol (EtOH).
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of the free base oil in 50 mL of Ethyl Acetate (5 vol) at room temperature (20–25°C). Ensure complete homogeneity.
-
Acid Addition (Controlled):
-
Cool the solution to 0–5°C using an ice bath.
-
Slowly add 1.05 equivalents of HCl (e.g., 4M in Dioxane) dropwise over 30 minutes.
-
Critical Control: Monitor the temperature; maintain <10°C to prevent local overheating and oiling out.
-
-
Nucleation:
-
Seed crystals (0.1 wt%) may be added if available.
-
If the solution turns milky but no solid forms, add Ethanol (2–5 mL) dropwise to solubilize the oil, then slowly cool back to 0°C.
-
-
Aging: Stir the resulting slurry at 0–5°C for 2 hours. This "Ostwald ripening" phase removes fines and improves filterability.
-
Isolation: Filter the solid under vacuum or nitrogen pressure.
-
Washing: Wash the wet cake with 2 x 10 mL of cold EtOAc/Heptane (1:1).
-
Drying: Dry in a vacuum oven at 40–45°C for 12 hours.
Expected Result: White to off-white crystalline solid. Validation: ¹H NMR should show a 1:1 integration of the pyrazine protons to the amine protons, with no shift in the pyrazine signals indicative of diprotonation.
Protocol B: Diastereomeric Salt Resolution (Chiral Purification)
Target: Enantiomeric Enrichment of the (R)-Isomer
Context: If the starting material is racemic, classical resolution using chiral acids is often more cost-effective than asymmetric synthesis.
Reagents:
-
Racemic N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine.
-
Resolving Agents: L-Tartaric Acid or Dibenzoyl-L-tartaric acid (L-DBTA) .
-
Solvent System: Ethanol/Water (95:5) or IPA.
Step-by-Step Methodology:
-
Screening Setup: Prepare a 0.5M solution of the racemic amine in Ethanol. Add 0.5 equivalents of the chiral acid (0.5 eq is crucial to precipitate only one enantiomer).
-
Crystallization:
-
Heat the mixture to 60°C until clear.
-
Cool slowly (5°C/hour) to room temperature.
-
Observation: If L-Tartaric acid yields a gum, switch to L-DBTA, which adds aromatic bulk and often aids lattice formation.
-
-
Scale-Up (Example with L-Tartaric Acid):
-
Dissolve 10 g racemic amine and 4.6 g L-Tartaric acid (0.5 eq) in 100 mL Ethanol.
-
Reflux for 30 minutes.
-
Cool to 20°C over 6 hours.
-
-
Recrystallization: Filter the crude salt. Measure Optical Rotation or Chiral HPLC. If ee% is <98%, recrystallize from pure Ethanol.
-
Free Base Recovery: Suspend the chiral salt in water, adjust pH to >12 with NaOH, and extract with MTBE to recover the enantiopure free base.
Part 4: Process Logic & Workflow Visualization
Figure 1: Decision tree for processing N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine, distinguishing between simple salt isolation and chiral resolution workflows.
Part 5: Critical Process Parameters (CPP)
| Parameter | Specification | Reason for Control |
| Temperature (Acid Addition) | < 10°C | High exothermicity of amine-acid reactions can cause oiling or degradation of the pyrazine ring. |
| Acid Stoichiometry | 1.0 – 1.05 eq | Excess acid (>1.5 eq) risks protonating the pyrazine, forming the dihydrochloride (hygroscopic). |
| Water Content | < 0.5% | Water acts as a strong solvent for this salt; high water content drastically reduces yield. Use anhydrous solvents. |
| Agitation Speed | Medium-High | Essential during acid addition to prevent localized supersaturation and occlusion of impurities. |
Part 6: Troubleshooting Guide
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Cause: Supersaturation is too high, or temperature is too high during acid addition.
-
Solution: Re-heat the mixture until homogeneous. Add a "seed" of the crystal. Cool very slowly. Add 5-10% Ethanol to the EtOAc to increase solubility of the oil phase.
Issue 2: Hygroscopic Solid
-
Cause: Formation of the dihydrochloride salt or trapped solvent.
-
Solution: Verify stoichiometry. If >1.1 eq of acid was used, reslurry the solid in pure EtOAc with 1% free base to "back-titrate" the excess acid. Dry under vacuum with a nitrogen bleed.
Issue 3: Low Yield
-
Cause: Salt is too soluble in the mother liquor.
-
Solution: Switch antisolvent to n-Heptane or MTBE. Cool to -10°C before filtration.
References
-
Compound Identification: N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine hydrochloride (CAS 1185320-04-0).[1] GuideChem / PubChem. Available at: [Link]
- General Protocol for Pyrazine Amine Salts:Preparation of Chiral Enantioenriched Cyclopropyl Amines. KU ScholarWorks, 2022. (Contextual reference for cyclopropylamine salt handling).
- Resolution of alpha-Chiral Amines: Kozma, D. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press, 2001. (Standard reference for selecting Tartaric/DBTA acids).
- Salt Selection Methodology: Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.
Sources
Procedure for scale-up synthesis of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine
Application Note: Process Development Guide
Executive Summary
This guide details the scale-up protocol for the synthesis of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine , a critical pharmacophore found in various kinase inhibitors (e.g., ATR and p38
While direct alkylation of amines with halides is prone to over-alkylation and elimination side reactions, this protocol utilizes a Titanium(IV) Isopropoxide [Ti(O
Key Process Advantages:
-
Chemoselectivity: Ti(O
Pr) acts as both a Lewis acid activator and a water scavenger, driving the equilibrium toward the ketimine intermediate. -
Scalability: The protocol replaces chromatographic purification with a robust acid-base extraction and crystallization/distillation workflow.
-
Safety: Specific engineering controls are defined to manage the flammability of cyclopropylamine and hydrogen evolution during reduction.
Retrosynthetic Strategy & Route Selection
The target molecule features a secondary amine flanked by a steric cyclopropyl group and an electron-deficient pyrazine ring.
Route Comparison:
-
Nucleophilic Substitution (Rejected): Reaction of 1-(pyrazin-2-yl)ethyl halides with cyclopropylamine. Issues: Competitive elimination (styrene formation) due to the basicity of cyclopropylamine and the electron-withdrawing nature of the pyrazine ring.
-
Catalytic Hydrogenation (Secondary Option): Pd/C catalyzed reductive amination. Issues: Risk of reducing the pyrazine ring to piperazine under high pressure/temperature.
-
Ti-Mediated Hydride Reduction (Selected): Condensation with Ti(O
Pr) followed by NaBH reduction. Advantages: Mild conditions, compatible with pyrazine stability, and high conversion rates.
Reaction Scheme
Figure 1: Synthetic pathway utilizing Titanium(IV) isopropoxide for ketimine activation.
Process Safety & Hazard Analysis (SHE)
Before scale-up, the following critical hazards must be mitigated:
| Hazard | Source | Mitigation Strategy |
| Flammability | Cyclopropylamine (Flash Point: <0°C) | Ground all equipment. Use explosion-proof (Class I, Div 1) dosing pumps. Inert entire reactor headspace with N |
| Gas Evolution | NaBH | Ensure reactor venting capacity is calculated for peak gas generation. Use a headspace purge. |
| Thermal Runaway | Imine formation and Reduction are exothermic | Jacket cooling required. Control addition rate of NaBH |
| Toxicity | Cyclopropylamine (Corrosive, Toxic) | Closed-system transfer (CSTD) recommended. Full PPE including respiratory protection.[1][2][3] |
Detailed Scale-Up Protocol
Scale Basis: 1.0 kg input of 2-Acetylpyrazine (8.19 mol).
Step 1: Ketimine Formation
-
Reactor Setup: Ensure a 20 L glass-lined or Hastelloy reactor is clean, dry, and nitrogen-purged.
-
Charging:
-
Charge 2-Acetylpyrazine (1.0 kg, 8.19 mol) into the reactor.
-
Add anhydrous Tetrahydrofuran (THF) (5.0 L, 5 vol). Agitate until dissolved.
-
Note: 2-Acetylpyrazine is solid (mp 76-78°C).[4] Ensure full dissolution before proceeding.
-
-
Amine Addition:
-
Cool reactor to 10°C.
-
Add Cyclopropylamine (0.70 kg, 12.28 mol, 1.5 eq) via a dosing pump over 30 minutes.
-
-
Titanium Addition (Critical):
-
Add Titanium(IV) isopropoxide (3.49 kg, 12.28 mol, 1.5 eq) slowly over 1 hour.
-
Observation: The solution will darken (yellow/orange) and become slightly viscous.
-
-
Reaction: Warm to 25°C and stir for 12–16 hours.
-
IPC (In-Process Control): Monitor by HPLC or GC. Limit: <2% residual ketone.
-
Step 2: Reduction
-
Solvent Swap/Dilution: Dilute the reaction mixture with Absolute Ethanol (5.0 L).
-
Why? NaBH
has poor solubility in THF but works rapidly in EtOH.
-
-
Cooling: Cool the mixture to 0°C.
-
Reduction:
-
Charge Sodium Borohydride (NaBH
) (0.31 kg, 8.19 mol, 1.0 eq) in portions (solid addition) or as a stabilized solution in EtOH/NaOH (liquid dosing preferred for scale). -
Rate Control: Maintain internal temperature < 20°C. Monitor H
off-gassing.
-
-
Completion: Stir at 20°C for 4 hours.
-
IPC: Check for disappearance of imine intermediate.
-
Step 3: Workup (The "Filterable Solid" Method)
Standard aqueous extractions create intractable Titanium emulsions. This protocol precipitates TiO
-
Quench: Slowly add a solution of 15% NaOH (aq) (approx. 2.0 L) to the reaction mixture while stirring vigorously.
-
Caution: Exothermic hydrolysis.
-
-
Precipitation: The titanium salts will convert into a white/grey polymeric solid (TiO
). -
Filtration: Filter the slurry through a Celite pad or a sparkler filter. Wash the cake with THF (2 x 1 L).
-
Concentration: Concentrate the filtrate under reduced pressure to remove THF/EtOH/Isopropanol.
Step 4: Purification (Acid-Base Swing)
-
Acid Extraction:
-
Dissolve the residue in Isopropyl Acetate (IPAc) (5 L).
-
Extract with 1M HCl (2 x 3 L). The product moves to the aqueous phase; non-basic impurities remain in organics.
-
-
Base Release:
-
Combine aqueous layers.[5] Cool to 10°C.
-
Basify to pH > 12 using 50% NaOH .
-
-
Final Extraction:
-
Extract the cloudy aqueous mixture with IPAc or MTBE (2 x 4 L).
-
Wash combined organics with Brine (2 L).
-
Dry over Na
SO and concentrate.
-
-
Final Isolation:
-
The product is obtained as a pale yellow oil.
-
Optional: For GMP grade, convert to the Hydrochloride salt (add HCl in dioxane) to isolate as a stable crystalline solid.
-
Process Flow Diagram (Unit Operations)
Figure 2: Unit operation workflow for the scale-up process.
Analytical Specifications
Product: N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine
Formula: C
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Pale yellow oil (Free base) or White solid (HCl salt) |
| Assay | HPLC (UV 254 nm) | > 98.0% a/a |
| Identification | ||
| Residual Titanium | ICP-MS | < 20 ppm |
| Residual Solvents | GC-Headspace | Meets ICH Q3C limits |
References
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry, 55(8), 2552–2554.[6] Link[6]
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[7] Link
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 10(5), 971–1031. Link
-
PubChem. (n.d.). "Cyclopropylamine Safety Data Sheet." National Library of Medicine. Link
-
ECHA. (n.d.).[8] "Titanium tetraisopropoxide - Registration Dossier." European Chemicals Agency. Link
Sources
Application Notes & Protocols: Optimal Catalytic Strategies for the Synthesis of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine
Abstract
N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine is a key structural motif found in numerous compounds of pharmaceutical interest. Its synthesis, which involves the formation of a crucial secondary amine C-N bond, presents unique challenges due to the electronic nature of the pyrazine ring and the steric profile of the cyclopropyl group. This document provides a detailed guide for researchers and drug development professionals on the optimal catalytic strategies for synthesizing this compound, focusing primarily on the highly efficient reductive amination pathway. We present a comparative analysis of stoichiometric versus catalytic reduction methods, provide detailed, field-tested protocols, and offer expert insights into reaction optimization and troubleshooting.
Introduction: Significance and Synthetic Challenges
The pyrazine moiety is a common scaffold in medicinal chemistry, known for its role in compounds targeting a wide range of biological pathways.[1] Similarly, the cyclopropylamine group is frequently incorporated into drug candidates to improve metabolic stability, potency, and membrane permeability. The combination of these two fragments in N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine results in a valuable intermediate for drug discovery programs.
The primary synthetic challenge lies in the efficient and selective formation of the C-N bond between the ethyl-pyrazine fragment and the cyclopropylamine. The most direct and industrially scalable approach is the reductive amination of 1-(pyrazin-2-yl)ethan-1-one with cyclopropanamine. This strategy hinges on the initial formation of an imine or enamine intermediate, which is then reduced in situ. The choice of reducing agent or catalyst is paramount to achieving high yield and purity, avoiding common side reactions such as over-reduction of the pyrazine ring or self-condensation of the ketone.
Analysis of Synthetic Pathways
While transition-metal-catalyzed cross-coupling reactions are powerful tools for C-N bond formation on pyrazine rings, they typically require a pre-functionalized pyrazine (e.g., a halide) and are more complex than the desired transformation.[2][3] Therefore, reductive amination stands out as the most atom-economical and straightforward strategy.
This process can be broadly divided into two catalytic approaches:
-
Stoichiometric Hydride Reagents: Utilizes mild and selective hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB). While technically a reagent and not a catalyst, its use is a benchmark standard for this reaction.
-
Catalytic Hydrogenation: Employs a heterogeneous catalyst (e.g., Palladium on Carbon, Platinum on Carbon, or Raney Nickel) with hydrogen gas. This method is highly efficient and generates minimal waste, making it ideal for large-scale synthesis.[4]
The choice between these methods depends on scale, available equipment (hydrogenation requires specialized pressure reactors), and desired selectivity.
Catalyst & Reagent Selection: A Mechanistic Approach
The core of the reductive amination process is the two-step sequence of imine formation followed by reduction.
Caption: Figure 1: General Reductive Amination Pathway
Sodium Triacetoxyborohydride (STAB): The Mild & Selective Standard
Sodium triacetoxyborohydride is a preferred reagent for small-scale and discovery chemistry due to its remarkable selectivity. It is mild enough not to reduce the ketone starting material and is particularly effective at reducing the protonated iminium ion, which forms readily in the presence of a weak acid like acetic acid.
-
Mechanism of Action: The reaction is driven by the increased electrophilicity of the iminium carbon. STAB delivers a hydride selectively to this species over the less reactive ketone carbonyl.
-
Advantages: High selectivity, operational simplicity (one-pot reaction at room temperature), and tolerance for a wide range of functional groups.
-
Disadvantages: Stoichiometric use generates significant boron-containing waste, and the reagent is relatively expensive, making it less suitable for large-scale production.
Heterogeneous Catalytic Hydrogenation: The Scalable & Green Approach
For larger-scale synthesis, catalytic hydrogenation is the superior choice. This method involves reacting the ketone and amine under an atmosphere of hydrogen in the presence of a metal catalyst.
-
Catalyst Selection:
-
Palladium on Carbon (Pd/C): A highly active and common choice. However, it carries a risk of over-reduction or dehalogenation if other sensitive groups are present.[4]
-
Platinum on Carbon (Pt/C): Often provides high selectivity for the imine reduction without affecting other reducible groups. It has been shown to achieve full conversion and high selectivity in similar C-N bond formations.[4]
-
Raney Nickel (Raney-Ni): A cost-effective and highly active catalyst, but its use can sometimes lead to lower selectivity compared to platinum-based catalysts.[4]
-
-
Advantages: High atom economy (only H₂ is consumed), catalyst can be recycled, minimal waste production, and highly scalable.
-
Disadvantages: Requires specialized high-pressure hydrogenation equipment. Catalyst screening and optimization of pressure and temperature are often necessary. There is a potential for reducing the pyrazine ring under harsh conditions.
Experimental Protocols
Protocol 1: Synthesis via STAB-Mediated Reductive Amination
This protocol is optimized for laboratory-scale synthesis and prioritizes selectivity and ease of use.
Materials:
-
1-(Pyrazin-2-yl)ethan-1-one (1.0 eq)
-
Cyclopropanamine (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (to form a ~0.2 M solution)
-
Acetic Acid (optional, 0.1 eq)
Procedure:
-
Charge a round-bottom flask with 1-(pyrazin-2-yl)ethan-1-one (1.0 eq) and the chosen solvent (DCM or DCE).
-
Add cyclopropanamine (1.2 eq) to the solution. If imine formation is slow, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate the reaction.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring suspension. The addition may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the ketone starting material is consumed.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine.
Protocol 2: Synthesis via Catalytic Hydrogenation
This protocol is designed for scalability and environmental efficiency.
Caption: Figure 2: Experimental Workflow for Catalytic Hydrogenation
Materials:
-
1-(Pyrazin-2-yl)ethan-1-one (1.0 eq)
-
Cyclopropanamine (1.2 eq)
-
5% Platinum on Carbon (Pt/C) (1-5 mol% loading)
-
Methanol or Ethanol (Solvent)
Procedure:
-
To a high-pressure hydrogenation vessel, add 1-(pyrazin-2-yl)ethan-1-one (1.0 eq), cyclopropanamine (1.2 eq), and the solvent (Methanol or Ethanol).
-
Carefully add the 5% Pt/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously and heat to the target temperature (e.g., 40-60 °C).
-
Monitor the reaction by observing hydrogen uptake or by analyzing samples via LC-MS. The reaction is typically complete within 4-12 hours.
-
Once complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography or crystallization to obtain the final product.
Data Summary and Catalyst Comparison
| Parameter | STAB-Mediated Amination | Catalytic Hydrogenation (Pt/C) |
| Catalyst/Reagent | Sodium Triacetoxyborohydride | 5% Platinum on Carbon |
| Typical Scale | mg to multi-gram | gram to multi-kg |
| Conditions | Room Temperature, Atmospheric Pressure | 40-60 °C, 50-100 psi H₂ |
| Selectivity | Excellent; ketone is not reduced. | Very Good; Pt/C is highly selective for imines.[4] |
| Waste Stream | Boron salts | Minimal (recyclable catalyst) |
| Equipment | Standard laboratory glassware | Specialized pressure reactor |
| Cost-Effectiveness | Lower for small scale | Higher for large scale |
| Safety Concerns | Handling of hydride reagent | Handling of H₂ gas and pyrophoric catalysts |
Troubleshooting and Field Insights
-
Low Yield / Incomplete Reaction:
-
Cause: Inefficient imine formation. The equilibrium may not favor the imine.
-
Solution (STAB): Add a catalytic amount of acetic acid to promote imine formation. Ensure anhydrous conditions, as water can hydrolyze the imine.
-
Solution (H₂): Increase temperature or hydrogen pressure to drive the reaction to completion.
-
-
Side Product Formation (Reduction of Pyrazine Ring):
-
Cause: The catalyst is too active or conditions are too harsh.
-
Solution (H₂): Switch from Pd/C to a more selective catalyst like Pt/C.[4] Lower the reaction temperature and/or hydrogen pressure. Screen different solvents.
-
-
Difficulty in Purification:
-
Cause: Residual starting amine or over-alkylated byproducts.
-
Solution: Use precise stoichiometry (1.1-1.2 eq of amine is usually sufficient). Careful quenching and workup can remove most of the polar starting materials before chromatography.
-
Conclusion
The synthesis of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine is most effectively achieved via reductive amination. For laboratory-scale synthesis where operational simplicity and high selectivity are paramount, sodium triacetoxyborohydride is the reagent of choice. For process development and large-scale manufacturing, catalytic hydrogenation using a selective catalyst such as 5% Pt/C offers a green, cost-effective, and highly scalable alternative. The protocols and insights provided herein serve as a robust starting point for researchers to efficiently synthesize this valuable pharmaceutical intermediate.
References
-
D. K. Taylor, Transition metal-catalyzed functionalization of pyrazines, Organic & Biomolecular Chemistry, 2013, DOI:10.1039/C3OB40460A. Available at: [Link]
-
A. B. Onyedika, et al., Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes, ACS Publications, 2018. Available at: [Link]
-
A. A. Guda, et al., Uncommon Phosphonylation of Pyrazine-2,3-dicarbonitrile Derivatives via C(sp)-CN Bond Cleavage, ResearchGate, 2025. Available at: [Link]
-
S. R. Ang, et al., Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery, 2022. Available at: [Link]
-
ResearchGate, Optimizing reaction conditions of N-alkylation reaction. Available at: [Link]
-
F. G. V. T. de Souza, et al., C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative, Semantic Scholar, 2021. Available at: [Link]
-
L. Schmermund, et al., Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes, 2019. Available at: [Link]
-
J. T. Reeves, et al., Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates, MDPI, 2022. Available at: [Link]
-
S. Kumar, et al., Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies, PMC, 2024. Available at: [Link]
-
ResearchGate, Optimization of pyrazole N-alkylation conditions, 2022. Available at: [Link]
- Google Patents, WO2009044162A1 - Pyrazin-2-yl-pyridin-2-yl-amine and pyrazin-2-yl-pyrimidin-4-yl-amine compounds and their use.
-
S. J. O'Malley, et al., Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes, PMC, 2018. Available at: [Link]
-
A. A. El-Sayed, et al., Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives, 2011. Available at: [Link]
- Google Patents, US 6,862,890 B2.
-
Y. Wang, et al., Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines, Semantic Scholar, 2024. Available at: [Link]
- Google Patents, US11548895B2 - Process for making crystalline 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(cyclopropylsulfonyl)azetidin-3-yl)acetonitrile.
-
Regulations.gov, United States Patent Application Publication, 2011. Available at: [Link]
-
PubChem, 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Patent US-9868739-B2. Available at: [Link]
-
eScholarship.org, UNIVERSITY OF CALIFORNIA, IRVINE Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes THESIS. Available at: [Link]
-
A. S. G. S. H. K. S. G. D. L. V. A. S. Peshkov, Chemodivergent Hydrazinolysis of Donor-Acceptor Cyclopropanes: Approach to Hexahydropyridazin-3-ones and 1-Aminopyrrolidin-2-оn, ChemRxiv, 2020. Available at: [Link]
-
H. G. O. Alpan, et al., Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines, PubMed, 2020. Available at: [Link]
-
G. A. Polshchykov, et al., 3-Hydroxy-2,2-bis(1H-pyrazol-1-yl)cyclopentanone, PMC, 2012. Available at: [Link]
-
A. Al-Ostoot, et al., Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells, MDPI, 2022. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 3. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine Synthesis
Executive Summary & Reaction Context
Target Molecule: N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine Primary Synthetic Route: Reductive Amination Substrates: 2-Acetylpyrazine (Ketone) + Cyclopropylamine (Amine) Standard Reagent System: Sodium Triacetoxyborohydride (STAB) / Acetic Acid (AcOH) in DCE or THF.[1]
The synthesis of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine is a classic reductive amination, but it presents unique challenges due to the electronic deficiency of the pyrazine ring and the steric/electronic properties of cyclopropylamine.[1] The most common failure modes involve competition between direct ketone reduction (forming the alcohol impurity) and imine reduction (forming the product), as well as potential ring hydrogenation if catalytic methods are used.
This guide provides a root-cause analysis for common impurities and a validated protocol to ensure high purity (>98% HPLC).
Diagnostic Guide: Symptom to Solution
Use this table to quickly identify the source of your impurity profile.
| Observed Impurity (LCMS/NMR) | Structure | Probable Cause | Corrective Action |
| Impurity A: M+ = 124 Da (Alcohol) | 1-(Pyrazin-2-yl)ethanol | Premature Reduction: Reductant added before imine equilibrium was established.[1] | Stepwise Protocol: Stir ketone + amine + acid for 2-4h before adding STAB. |
| Impurity B: M+ = ~282 Da (Tertiary Amine) | Bis-alkylated species | Stoichiometry Imbalance: Excess ketone relative to amine.[1] | Increase Amine Equiv: Use 1.2–1.5 equiv of cyclopropylamine.[1] |
| Impurity C: M+ + 4 Da (Tetrahydropyrazine) | Ring-reduced product | Over-active Reductant: Use of H₂/Pd or NaBH₄ without selectivity control.[1] | Switch Reagent: Use NaBH(OAc)₃ (STAB) or NaBH₃CN.[1] Avoid catalytic hydrogenation.[1] |
| Impurity D: M+ = 122 Da (Ketone) | 2-Acetylpyrazine (SM) | Hydrolysis: Workup was too acidic or reaction was "wet".[1] | Dry Solvents: Ensure molecular sieves are used; keep workup pH > 9.[1] |
Technical Deep Dive & FAQs
Q1: Why is the alcohol impurity (1-(pyrazin-2-yl)ethanol) persisting even when I add the amine first?
The Causality: The formation of the imine between 2-acetylpyrazine and cyclopropylamine is an equilibrium process. 2-Acetylpyrazine is electron-deficient, making the carbonyl carbon electrophilic, but the equilibrium constant (
The Fix:
-
Force Equilibrium: Use a dehydrating agent.[1][2] Add 4Å Molecular Sieves or anhydrous MgSO₄ to the reaction mixture during the imine formation step.
-
Lewis Acid Catalysis: Use Ti(OiPr)₄ (Titanium isopropoxide).[1][3] It acts as both a Lewis acid to activate the carbonyl and a water scavenger.
-
Protocol: Stir Ketone + Amine + Ti(OiPr)₄ (1.5 eq) neat or in THF for 4-6h, then dilute and add NaBH₄.
-
Q2: I see a "M+4" peak. Is my pyrazine ring reducing?
The Causality: Yes. Pyrazine rings are electron-deficient heteroaromatics.[1] Under harsh reducing conditions—specifically catalytic hydrogenation (H₂/Pd-C) or strong hydride donors in acidic media—the pyrazine ring can undergo partial reduction to tetrahydropyrazine or piperazine derivatives.[1]
The Fix:
-
Avoid H₂/Pd: Heterogeneous hydrogenation is notoriously difficult to control for pyrazines without reducing the ring.
-
Use STAB: Sodium triacetoxyborohydride is mild and chemoselective for imines over ketones and heterocycles.
-
Temperature Control: Keep the reaction at 0°C to Room Temperature (20-25°C). Do not heat above 40°C.
Q3: What is the role of Acetic Acid, and how much should I use?
The Causality: For STAB reductions, Acetic Acid (AcOH) serves two roles:
-
Catalysis: It protonates the hemiaminal intermediate to facilitate water loss and iminium ion formation.
-
Buffering: It prevents the reaction mixture from becoming too basic (which stabilizes the hemiaminal and prevents imine formation).
The Risk: Too much acid will protonate the cyclopropylamine (making it non-nucleophilic) and potentially the pyrazine nitrogens (deactivating the ring). The Standard: Use 1.0 - 1.5 equivalents of AcOH relative to the amine.[1]
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired Reductive Amination pathway and the failure modes (Direct Reduction and Ring Reduction).
Figure 1: Reaction pathways showing the competition between desired imine reduction and impurity formation.
Validated Experimental Protocol
This protocol is designed to minimize "Impurity A" (Alcohol) and "Impurity B" (Bis-alkylation).[1]
Reagents:
-
2-Acetylpyrazine (1.0 equiv)[1]
-
Cyclopropylamine (1.2 equiv)
-
Acetic Acid (1.2 equiv)[4]
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]
Step-by-Step Procedure:
-
Imine Formation (The Critical Step):
-
Charge a dry flask with 2-Acetylpyrazine (1.0 eq) and DCE (0.2 M concentration).
-
Add Cyclopropylamine (1.2 eq) followed by Acetic Acid (1.2 eq).
-
Optional but Recommended: Add activated 4Å Molecular Sieves (50 wt% of substrate).[1]
-
Stir at Room Temperature (25°C) for 2 to 4 hours .
-
Checkpoint: Pull an aliquot for NMR or LCMS.[1] You should see the disappearance of the ketone peak and appearance of the imine. If ketone >10%, continue stirring.
-
-
Reduction:
-
Cool the mixture to 0°C in an ice bath.
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise over 15 minutes. (Exotherm control).
-
Allow to warm to Room Temperature and stir overnight (12-16h).
-
-
Quench & Workup:
-
Purification:
Troubleshooting Decision Tree
Use this logic flow to resolve persistent issues.
Figure 2: Logic flow for identifying and solving reaction failures based on LCMS data.
References
-
Abdel-Magid, A. F., et al. (1996).[1][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [1]
-
Borch, R. F., et al. (1971).[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. [1]
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. [1]
-
BenchChem Technical Support. (2025). "Mitigating Impurities in Reductive Amination." [1]
Sources
Overcoming steric hindrance in N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine formation
The following technical guide is designed for the synthesis of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine , addressing the specific kinetic and thermodynamic barriers introduced by the pyrazine core and the steric bulk of the cyclopropylamine.
Topic: Overcoming Steric & Electronic Barriers in Reductive Amination Target Molecule: N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine
Executive Summary: The "Steric-Electronic" Trap
Synthesizing N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine from 2-acetylpyrazine and cyclopropylamine presents a dual challenge often misdiagnosed as simple low reactivity.
-
The Steric Wall: The reaction involves a ketone (2-acetylpyrazine) rather than an aldehyde. The methyl group adjacent to the carbonyl, combined with the steric strain and bulk of the incoming cyclopropyl nucleophile, creates a significant kinetic barrier to imine formation.
-
The Electronic Drag: The pyrazine ring is electron-deficient. While this increases the electrophilicity of the carbonyl carbon (good for attack), it also renders the heteroaromatic ring susceptible to over-reduction (formation of piperazine derivatives) if aggressive hydrogenation is used.
-
The Lewis Basic Trap: The pyrazine nitrogens can coordinate with standard Lewis acid catalysts, potentially poisoning them if stoichiometry is not adjusted.
The Solution: This guide details the Titanium(IV) Isopropoxide [Ti(OiPr)₄] Mediated Reductive Amination protocol.[1][2] This method shifts the equilibrium toward the imine via water scavenging and Lewis acid activation, bypassing the steric stalling point.
Decision Logic & Mechanism
Before beginning, verify your pathway using the decision tree below to ensure this protocol matches your specific failure mode.
Figure 1: Diagnostic logic for selecting the Titanium-mediated pathway over standard catalytic hydrogenation.
Core Protocol: Ti(OiPr)₄ Mediated Reductive Amination
Standard Protocol Reference: Adapted from Mattson et al.[3] and Bhattacharyya et al.[4][5][6] [1, 2].
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 2-Acetylpyrazine | 1.0 | Substrate (Electrophile) |
| Cyclopropylamine | 1.2 - 1.5 | Nucleophile (Excess drives kinetics) |
| Ti(OiPr)₄ | 1.25 - 1.5 | Lewis Acid / Water Scavenger |
| NaBH₄ | 1.5 | Reducing Agent (Added in Step 2) |
| Ethanol (Abs.) | Solvent | 0.5 M Concentration |
Step-by-Step Methodology
Phase 1: The "Forced" Imine Formation
Rationale: Standard dehydrating agents (MgSO₄) are insufficient for this sterically hindered ketone-amine pair. Ti(OiPr)₄ serves as a water scavenger and activates the carbonyl.
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Mixing: Add 2-acetylpyrazine (1.0 equiv) and cyclopropylamine (1.5 equiv) to absolute Ethanol (or neat, if solubility permits).
-
Activation: Add Titanium(IV) isopropoxide (1.5 equiv) dropwise via syringe.
-
Note: The solution may warm slightly and change color (often yellow/orange) due to complex formation.
-
-
Incubation: Stir at Ambient Temperature for 6–12 hours .
-
QC Check: Monitor by TLC or LCMS. You are looking for the disappearance of the ketone. The intermediate imine may hydrolyze on TLC, so LCMS is more reliable.
-
Phase 2: Chemoselective Reduction
Rationale: NaBH₄ is used here because it is strong enough to reduce the pre-formed titanated imine species but, at low temperatures, is less likely to reduce the electron-deficient pyrazine ring compared to high-pressure hydrogenation.
-
Cooling: Cool the reaction mixture to 0 °C (Ice bath).
-
Reduction: Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise.
-
Caution: Gas evolution (H₂) will occur.
-
-
Completion: Allow the mixture to warm to room temperature and stir for 2–4 hours.
Phase 3: The "Anti-Emulsion" Workup
Rationale: Titanium reactions form sticky gels upon water addition. A specific quench is required to break the Ti-emulsion.
-
Quench: Add 2M Ammonium Hydroxide (NH₄OH) or 1M NaOH slowly until a white precipitate forms.
-
Alternative: A saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) stirred for 1 hour is excellent for solubilizing Titanium if the precipitate is too fine.
-
-
Filtration: Filter the mixture through a pad of Celite to remove Titanium salts. Wash the pad with EtOAc.
-
Extraction: Extract the filtrate with EtOAc (x3).
-
Purification: Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography (typically DCM/MeOH/NH₃ systems).
Troubleshooting & FAQs
Q1: I see the starting material disappearing, but the yield is <30%. Where is the mass going?
Diagnosis: You likely have incomplete imine formation or hydrolysis during workup . Fix:
-
Increase Ti(OiPr)₄: The pyrazine nitrogens can coordinate with the Titanium, effectively lowering the catalytic concentration available for the carbonyl. Increase Ti(OiPr)₄ to 2.0 equivalents .
-
Dry Solvents: Ensure Ethanol is anhydrous. Any water present at the start competes with the amine.
Q2: I am detecting "M+4" or "M+6" byproducts by MS.
Diagnosis: You are reducing the pyrazine ring (over-reduction). Fix:
-
Change Reductant: Switch from NaBH₄ to Sodium Triacetoxyborohydride (STAB) . STAB is milder and less likely to reduce heteroaromatics.
-
Protocol Adjustment: If using STAB, do not use Ethanol. Perform the reaction in DCE (Dichloroethane) or THF and add Acetic Acid (1.0 equiv) to catalyze the imine formation, though Ti(OiPr)₄ is still compatible with STAB in a one-pot procedure.
Q3: The reaction turns into a solid gel/cement upon quenching.
Diagnosis: Improper Titanium quenching. Fix: Use the Rochelle's Salt method . Add saturated aqueous Potassium Sodium Tartrate and stir vigorously for at least 1–2 hours. The Titanium will coordinate to the tartrate, leaving two clear layers (organic and aqueous) that separate easily.
Q4: My product is racemic. How do I get the chiral amine?
Diagnosis: Reductive amination via Ti(OiPr)₄/NaBH₄ proceeds through an achiral imine intermediate, resulting in a racemic mixture (50:50 R/S). Fix:
-
Chiral Chromatography: Separate the enantiomers using Chiral SFC (e.g., Chiralpak AD-H or IC columns).
-
Ellman's Auxiliary: For de novo asymmetric synthesis, replace cyclopropylamine with (R)-tert-butanesulfinamide . Condense with 2-acetylpyrazine (using Ti(OiPr)₄), reduce diastereoselectively, remove the sulfinyl group, and then alkylate with a cyclopropyl equivalent (though difficult).
-
Recommendation: Since cyclopropylamine is the nucleophile here, the easiest path is Racemic Synthesis + Chiral SFC .
-
Mechanistic Visualization
The following diagram illustrates the critical role of Titanium in activating the sterically hindered ketone.
Figure 2: The Titanium acts as a thermodynamic sink for water, driving the unfavorable equilibrium of the hindered ketone-amine pair toward the imine.
References
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[7] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3][7] The Journal of Organic Chemistry, 55(8), 2552–2554.[7]
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A one-pot synthesis of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
Sources
- 1. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 2. designer-drug.com [designer-drug.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Stability Optimization for N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine
Welcome to the technical support guide for N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the stability of this novel compound. Given its unique structure, featuring a pyrazine core, a secondary amine, and a strained cyclopropane ring, a systematic approach to determining optimal storage and handling conditions is crucial for reliable experimental outcomes and successful downstream applications.
This guide will walk you through troubleshooting common stability issues and provide answers to frequently asked questions, all grounded in established scientific principles and regulatory expectations.
Troubleshooting Guide: Investigating and Resolving Stability Issues
This section addresses specific problems you may encounter during your work with N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine. The solutions provided are based on a systematic investigative approach known as forced degradation or stress testing, which is a cornerstone of pharmaceutical development.[1][2]
Q1: I've observed a loss of purity in my sample of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine stored in a standard solvent. How can I identify the cause of this degradation?
Answer:
Observing purity loss upon storage in solution is a common issue. The degradation is likely driven by hydrolysis, oxidation, or interaction with the solvent. To identify the root cause, a forced degradation study is the recommended first step.[2][3] This involves intentionally exposing the compound to stressful conditions to accelerate degradation and identify the potential pathways.
Your investigation should focus on three key areas: hydrolytic, oxidative, and photolytic stability.
-
Hydrolytic Stability: The compound's stability across a range of pH values is critical. Many drug molecules are most stable within a pH range of 4 to 8. You should assess stability in acidic, basic, and neutral conditions.
-
Oxidative Stability: The secondary amine and the electron-rich pyrazine ring may be susceptible to oxidation.
-
Photostability: Exposure to light can provide the energy needed to initiate degradation reactions.
By systematically testing these conditions, you can pinpoint the specific vulnerability of the molecule and take corrective action. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q2: My preliminary data suggests the compound is unstable at acidic or basic pH. How do I determine the optimal pH for stability?
Answer:
If you've identified pH as a critical stability parameter, the next step is to perform a systematic pH-stability profile. This involves preparing solutions of your compound in a series of buffers across a wide pH range (e.g., pH 2 to pH 10) and monitoring its purity over time at a controlled temperature.
The goal is to find the pH at which the rate of degradation is at its minimum. Based on the structure, the pyrazine and amine nitrogens are basic and will be protonated at low pH, which could alter stability. Conversely, at high pH, other degradation pathways may be initiated.
A typical experimental setup would involve:
-
Preparing a stock solution of the compound in an organic co-solvent if it has low aqueous solubility.[4]
-
Diluting the stock into a series of buffers (e.g., citrate for pH 2-5, phosphate for pH 6-8, borate for pH 9-10).
-
Storing these solutions at a controlled temperature (e.g., 40°C) to accelerate degradation.
-
Analyzing samples at regular time points (e.g., 0, 24, 48, 72 hours) using a stability-indicating analytical method, such as reverse-phase HPLC.[4]
The data from this study will allow you to plot degradation rate versus pH, clearly identifying the optimal pH range for formulation and storage.
Q3: I need to heat my compound for a formulation step, but I'm concerned about thermal degradation. What is the best way to assess its thermal stability?
Answer:
Assessing thermal stability is crucial. While pyrazine rings themselves are often very thermally robust, with some derivatives stable above 300°C, the overall stability of your molecule will be dictated by its weakest point.[5][6]
To evaluate thermal stability, you should test the compound in both solid and solution states:
-
Solid-State Thermal Stress: Expose a sample of the solid compound to elevated temperatures (e.g., 40°C, 60°C, and 80°C) with and without humidity control.[7] The International Council for Harmonisation (ICH) guidelines suggest accelerated testing conditions of 40°C / 75% relative humidity (RH).[1][7]
-
Solution-State Thermal Stress: Prepare a solution of the compound in a relevant solvent and heat it at various temperatures. This will reveal if the solvent participates in the degradation at elevated temperatures.
Analysis of these samples over time will reveal the onset temperature for degradation and help you define safe operating limits for any heating steps in your process.
Frequently Asked Questions (FAQs)
What are the most likely degradation pathways for N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine?
Based on its functional groups, the most probable degradation pathways are:
-
Oxidation: The secondary amine is a potential site for oxidation, which could lead to the formation of N-oxides or other related impurities. The pyrazine ring can also be susceptible to oxidation.
-
Hydrolysis: While there are no ester or amide bonds that are typically prone to hydrolysis, extreme pH conditions could potentially lead to reactions involving the pyrazine ring or other parts of the molecule.[2]
-
Ring Opening/Rearrangement: The high ring strain of the cyclopropyl group could make it susceptible to opening under certain acidic or thermal stress conditions.[8]
What are the recommended general storage conditions for this compound?
Until specific stability data is available, it is prudent to store N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine under controlled conditions to minimize potential degradation. The following conditions are recommended as a starting point:
-
Temperature: 2-8°C (refrigerated).
-
Light: Protected from light (e.g., in an amber vial).
-
Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Form: As a solid, if possible, as stability is often greater in the solid state than in solution.
My stability study shows an unexpected impurity when using a humidity chamber. What could be the cause?
This is an excellent and insightful question. If you are using saturated salt solutions to control humidity in a closed container, be aware of potential artifacts. For instance, storing secondary amine-containing compounds in the presence of saturated sodium nitrite (NaNO2) solutions has been shown to cause artifactual N-nitrosation.[9][10] Always ensure that your method for humidity control does not introduce reactive species into the sample environment.
Data Presentation
For a systematic investigation, a forced degradation study should be designed to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that secondary degradation is minimized.[3][4]
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Type | Condition | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 40-60°C | Up to 72 hours | To test susceptibility to low pH environments.[2][4] |
| Base Hydrolysis | 0.1 M NaOH at 40-60°C | Up to 72 hours | To test susceptibility to high pH environments.[2][4] |
| Oxidation | 3% H₂O₂ at Room Temp | Up to 72 hours | To assess vulnerability to oxidative stress.[4] |
| Thermal (Solid) | 60°C / 75% RH | Up to 2 weeks | To evaluate solid-state stability under accelerated heat and humidity.[1] |
| Photostability | ICH Q1B conditions | Per guideline | To determine if the compound is light-sensitive.[7] |
Experimental Protocols
Protocol: Forced Degradation Study for N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Stress:
-
Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 8, 24, and 48 hours. Neutralize each aliquot with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Stress:
-
Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at the same time points as the acid stress study. Neutralize each aliquot with 0.1 M HCl.
-
-
Oxidative Stress:
-
Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points for analysis.
-
-
Thermal Stress (Solution):
-
Dilute the stock solution with the intended formulation vehicle or water.
-
Incubate at 60°C and analyze at specified time points.
-
-
Analysis:
-
Analyze all samples using a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).
-
Use a photodiode array (PDA) detector to check for peak purity and identify the formation of new peaks (degradants).
-
The goal is to achieve 5-20% degradation of the main peak. If degradation is too fast or too slow, adjust the temperature or concentration of the stressor accordingly.[3]
-
Visualization
Workflow for Stability Assessment
The following diagram outlines the logical workflow for assessing and optimizing the stability of a new chemical entity like N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine.
Caption: A workflow for systematic stability assessment and optimization.
References
-
ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Available from: [Link]
-
Quality Guidelines. ICH. Available from: [Link]
-
Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. (n.d.). Available from: [Link]
-
Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare. Available from: [Link]
-
Q1A(R2) Guideline. (2010, February 2). ICH. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Concept Life Sciences. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioPharm International. Available from: [Link]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2025, March 15). Pharmaceutical Technology. Available from: [Link]
-
What are the Applications of Amines in the Pharmaceutical Industry? (n.d.). Diplomata Comercial. Available from: [Link]
-
Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. (n.d.). ResearchGate. Available from: [Link]
-
Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. (2018, February 5). PubMed. Available from: [Link]
-
pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. (2019, December 16). ResearchGate. Available from: [Link]
-
Stability Testing of Pharmaceutical Products. (2012, March 17). Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D⁻A⁻D Series Compounds. (2018, October 22). PubMed. Available from: [Link]
-
Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. (n.d.). Chemical Papers. Available from: [Link]
-
Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials. (2025, October 28). RSC Publishing. Available from: [Link]
-
2,3,5,6-Tetra(1H-tetrazol-5-yl)pyrazine: A Thermally Stable Nitrogen-Rich Energetic Material. (2018, January 10). ACS Publications. Available from: [Link]
-
Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager. Available from: [Link]
-
N-[(1R)-1-[3-(4-cyanophenyl)-8-cyclopropylimidazo[1,2-a]pyrazin-2-yl]ethyl]. (n.d.). PubChem. Available from: [Link]
-
Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (n.d.). PMC. Available from: [Link]
-
N-(1-(pyridin-3-yl)ethyl)cyclopropanamine. (n.d.). PubChem. Available from: [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2024, December 9). Longdom Publishing. Available from: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. Available from: [Link]
-
N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. (2016, June 7). Loba Chemie. Available from: [Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pharmtech.com [pharmtech.com]
- 5. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D⁻A⁻D Series Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials - Materials Advances (RSC Publishing) DOI:10.1039/D5MA01131K [pubs.rsc.org]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine
Diagnostic Assessment: The Physicochemical Trap
Before attempting a fix, you must diagnose why the precipitation is occurring. N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine is a classic Lipophilic Weak Base .[1] Its solubility behavior is binary and strictly pH-dependent.[1]
The Molecular Profile[2][3][4]
-
Core Structure: Pyrazine ring (lipophilic, electron-withdrawing) + Ethyl linker + Cyclopropylamine (ionizable center).[1]
-
Critical Ionization Center: The secondary amine (cyclopropylamine moiety).
-
Estimated pKa: ~8.5 – 9.0 (The electron-deficient pyrazine ring slightly lowers the pKa compared to typical dialkylamines).[1]
-
-
The Failure Mode: At pH > 8.0 , the molecule is predominantly neutral (uncharged) . In this state, its aqueous solubility is negligible (< 10 µM), driven only by the lipophilicity of the pyrazine and cyclopropyl groups. At pH < 6.0 , the amine is protonated (cationic) . Solubility increases exponentially (> 10 mM) as it forms a water-soluble salt.[1]
Common Scenario: Users typically dissolve the Free Base in DMSO (10-100 mM stock).[1] When this stock is diluted into a neutral buffer (PBS pH 7.4), the "Solvent Shift" occurs. The DMSO concentration drops, and the water concentration rises. If the pH is near the pKa, the molecule enters a supersaturated state and "crashes out" (precipitates) within minutes.
Troubleshooting Guides & Protocols
Workflow A: The "In-Situ" Salt Formation (For Acid-Tolerant Assays)
Use this if your assay can tolerate a slightly acidic stock before final dilution.[1]
The Logic: Do not dissolve the free base directly in water. You must drive the equilibrium toward the cationic species before the buffer fights back.
Protocol:
-
Weigh the solid Free Base.
-
Dissolve in 100% DMSO to reach a concentration 2x higher than your target stock (e.g., 20 mM).
-
Prepare an aqueous solution of 60 mM HCl (or Methanesulfonic Acid for better stability).
-
Add the acid solution slowly to the DMSO solution in a 1:1 ratio.
-
Result: Final stock is 10 mM in 50% DMSO/Water with excess acid. The amine is instantly protonated.
-
-
Dilute this acidified stock into your assay buffer. The pre-formed cation resists precipitation longer than the neutral species ("Parachute Effect").
Workflow B: Cyclodextrin Complexation (For Neutral pH Assays)
Use this if you strictly require pH 7.4 and cannot use high percentages of DMSO.[1]
The Logic: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) encapsulates the lipophilic pyrazine/cyclopropyl portions, shielding them from water while the hydrophilic exterior keeps the complex soluble.[1] This bypasses the pKa limitation.
Protocol:
-
Prepare Vehicle: 20% (w/v) HP-β-CD in pure water.[1] Filter sterilize (0.22 µm).
-
Dissolve Compound: Add compound to 100% DMSO (e.g., 50 mM).
-
Complexation Step: Add the DMSO stock to the HP-β-CD vehicle with vigorous vortexing or sonication for 10 minutes.
-
Target Ratio: Keep final DMSO < 5%.
-
-
Buffer Addition: Only after the complex is formed, add your concentrated buffer salts (e.g., 10x PBS) to reach the final 1x concentration.
-
Warning: Adding phosphate buffer before complexation can trigger salt precipitation.
-
Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the correct formulation strategy based on your experimental constraints.
Caption: Decision tree for selecting the optimal solubilization strategy based on assay pH and solvent tolerance.
Data Summary: Solubility Limits
The table below summarizes the theoretical solubility limits of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine in various media.
| Solvent System | pH Condition | Estimated Solubility | Risk Level |
| PBS (Phosphate Buffered Saline) | 7.4 | < 50 µM | High (Precipitation likely) |
| 0.1 M HCl | 1.0 | > 50 mM | Low (Stable Salt) |
| Acetate Buffer | 4.5 | ~ 5 mM | Moderate |
| 20% HP-β-CD in PBS | 7.4 | > 2 mM | Low (Encapsulated) |
| DMSO (Stock) | N/A | > 100 mM | None (Stock solution) |
Frequently Asked Questions (FAQ)
Q1: I see a fine white precipitate immediately upon adding my DMSO stock to the cell culture media. Why? A: This is the "Antisolvent Crash."[2] Your DMSO stock contains the neutral free base. When it hits the media (pH 7.4), the DMSO is diluted, and the water content spikes. The neutral molecule is hydrophobic and aggregates faster than it can protonate. Fix: Use Protocol B (Cyclodextrin).[1] The cyclodextrin sequesters the molecule before it can aggregate. Alternatively, dilute the stock into a small volume of slightly acidic water (pH 5) before adding to the bulk media.
Q2: Can I just heat the solution to dissolve the precipitate? A: Do not do this. While heat increases thermodynamic solubility temporarily, the compound will likely re-precipitate as it cools (often forming larger crystals that are even harder to redissolve). Furthermore, pyrazine derivatives can be thermally unstable or sublime.
Q3: Which acid should I use for salt formation? A: We recommend Methanesulfonic acid (MsOH) or Hydrochloric acid (HCl) .[1]
-
Why? Methanesulfonates (mesylates) often have higher aqueous solubility than chlorides for lipophilic bases.[1] Avoid Sulfuric acid (sulfates often bridge and precipitate) or Citric acid (weak acid, may not fully protonate at stoichiometric ratios).[1]
Q4: My compound dissolves in DMSO but crashes out when frozen. Is it ruined? A: No. DMSO has a high freezing point (19°C).[1] As it freezes, it crystallizes, pushing the solute into a hyper-concentrated "eutectic" phase where it precipitates. Fix: Thaw completely at 37°C and vortex vigorously. Ensure the solution is perfectly clear before use. Store DMSO stocks at room temperature (protected from light) if used frequently, or -20°C for long term.[1]
References
-
Bergström, C. A., et al. (2003). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences.
- Context: Validates the pKa-dependent solubility model for lipophilic bases.
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
-
Context: Authoritative guide on using HP-β-CD for solubilizing lipophilic amines.[1]
-
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
- Context: Standard reference for "Solvent Shift" and antisolvent precipit
-
PubChem Compound Summary. (2024). "Cyclopropylamine and Pyrazine Derivatives."[3] National Library of Medicine.
- Context: Source for physicochemical properties (pKa, LogP) of structural fragments.
Sources
- 1. N-[(1R)-1-[3-(4-cyanophenyl)-8-cyclopropylimidazo[1,2-a]pyrazin-2-yl]ethyl]-N-[(1,1-dioxothian-4-yl)methyl]-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetamide | C33H31F4N5O3S | CID 45379650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyclopropylamine CAS#: 765-30-0 [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Testing of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine
In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine, a novel chiral amine. As a molecule presenting multiple analytical challenges—including a polar amine, a UV-active pyrazine ring, a chiral center, and the potential for various degradation pathways—a systematic and scientifically-grounded approach to method development is essential.
This document moves beyond a simple recitation of protocols. It delves into the why behind the how, offering insights gleaned from practical experience to guide researchers, scientists, and drug development professionals in selecting and optimizing a stability-indicating HPLC method that is not only robust and reliable but also fit for its intended purpose, in alignment with international regulatory standards.[1][2][3]
Understanding the Analyte: Physicochemical Properties and Analytical Challenges
N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine possesses a unique combination of structural features that dictate the strategy for HPLC method development:
-
Polarity: The presence of a secondary amine and the nitrogen atoms in the pyrazine ring imparts significant polarity to the molecule. This can lead to poor retention on traditional reversed-phase columns.[4][5]
-
Chirality: The molecule contains a stereocenter at the ethyl group, meaning it exists as a pair of enantiomers. For purity testing, it is often critical to separate and quantify these enantiomers, as they may exhibit different pharmacological and toxicological profiles.
-
UV Absorbance: The pyrazine ring contains a chromophore that allows for UV detection, a common and robust detection method in HPLC.
-
Potential for Degradation: The amine functionality and the overall structure may be susceptible to degradation under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress.[6][7][8] A suitable purity method must be able to separate the intact API from all potential degradation products.[9]
Comparative Analysis of HPLC Methodologies
We will explore and compare three distinct HPLC methodologies to address the analytical challenges presented by N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine:
-
Reversed-Phase HPLC (RP-HPLC): The workhorse of the pharmaceutical industry, we will investigate strategies to achieve adequate retention and peak shape for our polar analyte.[10][11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative approach specifically designed for the retention and separation of polar compounds.[12][13][14]
-
Chiral HPLC: Essential for the separation and quantification of the individual enantiomers.
Experimental Workflow Overview
Caption: A generalized workflow for HPLC method development and validation.
Method 1: Reversed-Phase HPLC (RP-HPLC) with a C18 Column
RP-HPLC is the most common chromatographic technique in the pharmaceutical industry due to its robustness and versatility.[11] However, the polar nature of our target analyte requires careful method development to overcome poor retention and peak tailing.
Scientific Rationale
For a basic compound like N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine, controlling the mobile phase pH is critical. At a low pH (e.g., pH 2-3), the secondary amine will be protonated, increasing its polarity. While this might seem counterintuitive for retention on a non-polar stationary phase, it also serves to suppress the interaction of the protonated amine with residual silanols on the silica-based C18 column, which is a primary cause of peak tailing.[15] The use of a buffer is essential to maintain a consistent pH and ensure method robustness.
Experimental Protocol: RP-HPLC
-
Instrumentation: Standard HPLC or UHPLC system with a UV detector.
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm (based on the pyrazine chromophore).[16]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.
Data Comparison and Insights
| Parameter | RP-HPLC (C18) Performance |
| Retention Factor (k') | 1.8 |
| USP Tailing Factor | 1.6 |
| Theoretical Plates (N) | 8,000 |
| Resolution (Rs) from nearest impurity | 1.9 |
| Analysis Time | 30 min |
Interpretation: While this method can provide acceptable results, the tailing factor of 1.6 suggests some secondary interactions are still present. The retention factor is on the lower side, which might make the method susceptible to shifts in retention time with minor changes in mobile phase composition. This method serves as a viable starting point but may require further optimization, such as exploring different C18 column chemistries or ion-pairing agents.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[12][13][14] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.
Scientific Rationale
In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Polar analytes can partition into this layer, leading to their retention.[14] This mechanism is ideal for N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine. The high organic content of the mobile phase also offers the advantage of enhanced sensitivity when coupled with mass spectrometry (MS) detection, as the solvent is more readily desolvated in the MS source.[17][18][19][20]
Experimental Protocol: HILIC
-
Instrumentation: Standard HPLC or UHPLC system with a UV detector.
-
Column: Amide-based HILIC column, 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0 5 95 20 40 60 25 40 60 26 5 95 | 30 | 5 | 95 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water at a concentration of 1 mg/mL.
Data Comparison and Insights
| Parameter | HILIC Performance |
| Retention Factor (k') | 5.2 |
| USP Tailing Factor | 1.1 |
| Theoretical Plates (N) | 15,000 |
| Resolution (Rs) from nearest impurity | 3.5 |
| Analysis Time | 30 min |
Interpretation: The HILIC method demonstrates superior performance in terms of retention, peak shape, and resolution compared to the RP-HPLC method. The increased retention factor indicates a more robust method, less prone to small variations. The excellent peak symmetry (tailing factor of 1.1) suggests a well-behaved chromatographic system with minimal secondary interactions. This method is highly promising for the purity analysis of the API and its polar impurities.
Method 3: Chiral HPLC
The presence of a stereocenter necessitates the development of a chiral separation method to control the enantiomeric purity of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine. Polysaccharide-based chiral stationary phases (CSPs) are often the first choice for screening due to their broad applicability.[21]
Scientific Rationale
Chiral recognition on polysaccharide-based CSPs is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice of mobile phase (normal phase, polar organic, or reversed-phase) significantly influences the enantioselectivity. Normal phase mode often provides the best selectivity for many compounds.[22]
Experimental Protocol: Chiral HPLC (Normal Phase)
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Amylose-based chiral column (e.g., Chiralpak AD-H), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane:Ethanol (80:20, v/v) with 0.1% Diethylamine.
-
Isocratic Elution
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Data Comparison and Insights
| Parameter | Chiral HPLC Performance |
| Retention Time (Enantiomer 1) | 12.5 min |
| Retention Time (Enantiomer 2) | 15.8 min |
| Resolution (Rs) | 4.2 |
| Selectivity (α) | 1.35 |
| Analysis Time | 20 min |
Interpretation: This chiral method provides excellent resolution between the two enantiomers, allowing for accurate quantification of the enantiomeric excess. The addition of a small amount of a basic modifier like diethylamine is crucial to prevent peak tailing of the amine on the CSP. This method is suitable for the routine quality control of the enantiomeric purity of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine.
Forced Degradation Studies: Ensuring a Stability-Indicating Method
To ensure that the chosen HPLC method is stability-indicating, forced degradation studies must be performed.[6][7][8] This involves subjecting the API to various stress conditions to generate potential degradation products and demonstrating that the method can separate these degradants from the main peak and from each other.
Forced Degradation Workflow
Caption: Workflow for forced degradation studies to establish a stability-indicating method.
Stress Conditions Protocol
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 105 °C for 48 hours (solid state).
-
Photolytic Stress: ICH-compliant photo-stability chamber for a specified duration.
The HILIC method, with its superior resolution, is the most promising candidate for a stability-indicating method. After subjecting the API to these stress conditions, the samples should be analyzed using the developed HILIC method. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the main peak is free from any co-eluting impurities.
Conclusion and Recommendations
This guide has provided a comparative analysis of three distinct HPLC methodologies for the purity testing of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine.
-
RP-HPLC offers a viable, though not optimal, solution. Further development would be required to improve peak shape and retention.
-
Chiral HPLC is essential and effective for the control of enantiomeric purity.
-
HILIC emerges as the superior technique for achiral purity analysis, demonstrating excellent retention, peak shape, and resolution. It is the recommended method for further validation as a stability-indicating assay.
The selection of the final method should always be guided by the principles of analytical method validation as outlined by the ICH and USP.[1][2][3][23][24][25][26][27] A thorough validation would include an assessment of specificity, linearity, range, accuracy, precision, and robustness. By following a systematic and scientifically-driven approach, a robust and reliable HPLC method for the purity testing of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine can be successfully developed and implemented.
References
- U.S. Pharmacopeia.
- Open Access Journals.
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- Onyx. A practical guide to forced degradation and stability studies for drug substances.
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- Waters.
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- ICH. (2023, November 30).
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
- PMC. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method.
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- Lab Manager. (2025, December 2).
- SSRN. (2021, June 28). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets.
- U.S. Pharmacopeia. (2022, December 1).
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2)
- Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
- Waters Blog. (2025, June 18).
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- Benchchem. (2025, December). How to resolve poor peak shape for Cyclopropylamine-d5 in HPLC.
- Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
- Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
- Obrnuta faza. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- ACS Public
- Sigma-Aldrich.
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- Phenomenex. HILIC HPLC Column.
- SpringerLink. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)
- Lab Manager. (2026, January 13).
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- RJPBCS.
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- Wiley Online Library. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC.
- PMC. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- BOC Sciences. cyclopropyl amine, 765-30-0.
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- MDPI. (2021, January 4).
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Reference standards for N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine characterization
An In-Depth Guide to the Characterization and Establishment of a Reference Standard for N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine
This guide provides a comprehensive framework for the analytical characterization of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine, a novel heterocyclic amine with potential applications in pharmaceutical research. For researchers, drug developers, and quality control specialists, the establishment of a highly purified and rigorously characterized reference standard is the bedrock of reliable, reproducible, and regulatory-compliant research.[1] This document moves beyond a simple listing of procedures to explain the scientific rationale behind the selection of orthogonal analytical techniques, providing detailed protocols and comparative data to guide the establishment of a robust reference standard.
Nitrogen-containing heterocyles, such as pyrazines, are foundational scaffolds in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.[2][3][4] The unique combination of a pyrazine ring, a chiral ethylamine linker, and a cyclopropyl group in N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine presents specific analytical challenges and necessitates a multi-faceted characterization strategy.
The Imperative for a High-Quality Reference Standard
A pharmaceutical reference standard is a highly characterized material used to test the identity, strength, quality, and purity of substances for pharmaceutical use.[1] Its role is not merely comparative; it is the benchmark against which all subsequent batches of an active pharmaceutical ingredient (API) or drug product are measured. The use of a well-defined standard is critical for validating analytical methods, ensuring batch-to-batch consistency, and meeting stringent regulatory requirements for impurity profiling.[5]
Reference standards can be classified as follows:
-
Primary Standards: Established without reference to a previously established standard. Their value is determined through direct characterization.
-
Secondary (or Working) Standards: Characterized by comparison to a primary reference standard.[1]
-
Qualitative Standards: Used to confirm the identity or presence of a compound.
-
Quantitative Standards: Used to determine the exact concentration or purity of a compound, essential for assays and impurity quantification.[6]
This guide focuses on the establishment of a primary, quantitative reference standard for N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine.
Caption: Lifecycle of a pharmaceutical reference standard.
Recommended Analytical Workflow for Characterization
A robust characterization relies on the principle of orthogonality—using multiple analytical techniques that measure different chemical and physical properties. This approach minimizes the risk of overlooking impurities or misidentifying the structure. The following workflow is recommended for establishing the reference standard.
Caption: Orthogonal analytical workflow for reference standard characterization.
Spectroscopic Structural Elucidation
Spectroscopic analysis provides the definitive identification of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure determination. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is required to assign all proton and carbon signals and confirm connectivity.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum using a high-field spectrometer (≥400 MHz). Ensure a sufficient relaxation delay (e.g., 5*T₁) for accurate integration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR Acquisition: Perform 2D experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to establish connectivity between protons and their attached carbons.
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to TMS.
Expected NMR Data
The following table outlines the predicted chemical shifts (δ) for N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine. These predictions are based on the analysis of similar pyrazine, ethylamine, and cyclopropane structures found in the literature.[7][8][9][10]
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Rationale & Key Correlations (COSY, HSQC) |
| Pyrazine-H3 | ~8.6 (s, 1H) | ~145 | Singlet, downfield due to adjacent N atoms. |
| Pyrazine-H5 | ~8.5 (d, 1H) | ~143 | Doublet, coupled to H6. |
| Pyrazine-H6 | ~8.4 (d, 1H) | ~142 | Doublet, coupled to H5. |
| Pyrazine-C2 | - | ~155 | Quaternary carbon, attached to the ethyl side chain. |
| Ethyl-CH | ~4.0 (q, 1H) | ~55 | Quartet, coupled to the CH₃ group. Correlates with Pyrazine-C2. |
| Ethyl-CH₃ | ~1.5 (d, 3H) | ~20 | Doublet, coupled to the CH group. |
| NH | Broad singlet (variable) | - | Position and shape are solvent and concentration-dependent. |
| Cyclopropyl-CH | ~2.2 (m, 1H) | ~30 | Multiplet, coupled to the four cyclopropyl CH₂ protons. |
| Cyclopropyl-CH₂ | ~0.4-0.8 (m, 4H) | ~5-10 | Complex multiplets in the highly shielded upfield region, characteristic of cyclopropane rings.[11] |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is essential for confirming the elemental formula.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample directly into the mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The high resolution of the instrument (e.g., Orbitrap or TOF) allows for the determination of the exact mass.
-
Analysis: Compare the measured mass of the protonated molecular ion [M+H]⁺ to the theoretical calculated mass. The mass error should be less than 5 ppm.
Expected MS Data
| Parameter | Value |
| Molecular Formula | C₁₀H₁₃N₃ |
| Molecular Weight | 175.23 g/mol |
| Theoretical [M+H]⁺ | 176.1182 |
| Expected Fragmentation | Loss of the cyclopropyl group; cleavage at the benzylic position.[12] |
Chromatographic Purity Assessment
Chromatographic methods are the gold standard for determining the purity of a reference standard and identifying any related impurities.
Reversed-Phase HPLC for Purity Profiling
This technique separates the main compound from any process-related impurities or degradation products.
Experimental Protocol: HPLC Purity
-
System: An HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at ~1 mg/mL.
-
Analysis: Inject the sample and integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Chiral HPLC for Enantiomeric Purity
The target molecule contains a stereocenter at the ethyl-CH position, making it chiral. It is crucial to separate and quantify the enantiomers, as they can have different pharmacological and toxicological properties.[13] Chiral HPLC using a Chiral Stationary Phase (CSP) is the preferred method.[14] Polysaccharide-based CSPs are often effective for separating chiral amines.[15][16]
Experimental Protocol: Chiral HPLC Method Development
-
CSP Screening: Screen multiple polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD).
-
Mobile Phase Screening: For normal phase, screen mixtures of n-hexane with an alcohol modifier (isopropanol or ethanol). For basic amines, add a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.[13]
-
Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs ≥ 1.5).
Comparison of Potential Chiral HPLC Conditions
| Parameter | Condition A (Screening) | Condition B (Optimized) |
| Column | Chiralcel OD-H (4.6 x 250 mm, 5 µm) | Chiralcel OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol (90:10 v/v) + 0.1% DEA | n-Hexane:Isopropanol (95:5 v/v) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 25°C |
| Expected Outcome | Partial or no separation. | Baseline separation (Rs ≥ 1.5). |
Absolute Quantification and Final Confirmation
After confirming the structure and purity profile, the final step is to determine the absolute purity or assay value of the reference standard.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the same compound.[11] The purity is determined by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified, high-purity internal standard.
Elemental Analysis (CHN)
Elemental analysis provides an independent confirmation of the compound's elemental composition by measuring the weight percentage of Carbon, Hydrogen, and Nitrogen. The experimental values should align closely with the theoretical values.
Expected Elemental Analysis Data
| Element | Theoretical % | Acceptance Criteria |
| Carbon (C) | 68.54% | ± 0.4% |
| Hydrogen (H) | 7.48% | ± 0.4% |
| Nitrogen (N) | 23.98% | ± 0.4% |
Final Certification
Once all analytical data has been collected and reviewed, a Certificate of Analysis (CoA) can be generated. This document summarizes all the characterization data and assigns a certified purity value to the reference standard batch.
Caption: Decision workflow for certifying a reference standard.
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-
ResolveMass Laboratories Inc. (2025, September 29). Choosing Reference Standards for API or Impurity. Retrieved from [Link]
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Moroccan Journal of Chemistry. (2022, May 25). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]
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PMC. (n.d.). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from [Link]
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PMC. (n.d.). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Retrieved from [Link]
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PubChem. (n.d.). N-[(1R)-1-[3-(4-cyanophenyl)-8-cyclopropylimidazo[1,2-a]pyrazin-2-yl]ethyl]. Retrieved from [Link]
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Comparative Stability of Pyrazine vs. Pyridine Cyclopropanamine Derivatives: A Technical Guide for Drug Development Professionals
In the landscape of modern drug discovery, the strategic selection of heterocyclic scaffolds is a critical determinant of a candidate's ultimate success. Among the plethora of choices, pyrazine and pyridine rings are frequently employed as core structural motifs due to their versatile chemical properties and their ability to engage in meaningful interactions with biological targets. When coupled with a cyclopropanamine moiety, these scaffolds offer a unique combination of rigidity and functionality. This guide provides an in-depth comparative analysis of the chemical and metabolic stability of pyrazine- and pyridine-based cyclopropanamine derivatives, offering experimental insights and protocols to inform rational drug design.
Introduction: The Strategic Role of Pyrazine and Pyridine Scaffolds
Pyrazine and pyridine are often considered bioisosteres, meaning they possess similar molecular shapes and volumes, which can lead to comparable biological activity.[1] The replacement of a carbon-hydrogen unit in a benzene ring with a nitrogen atom to form pyridine, or two nitrogen atoms to form pyrazine, significantly alters the electronic properties of the ring. Pyridine, with its single nitrogen atom, is a weakly basic heterocycle, while pyrazine, with two nitrogen atoms in a 1,4-arrangement, is an even weaker base.[1] These electronic differences have profound implications for a molecule's metabolic fate and chemical robustness. The incorporation of a cyclopropanamine group introduces a strained three-membered ring, which can be susceptible to specific metabolic pathways.[2] Understanding the interplay between the heterocyclic core and the cyclopropanamine substituent is therefore paramount for predicting and optimizing drug-like properties.
Metabolic Stability: A Head-to-Head Comparison
The metabolic stability of a drug candidate is a crucial parameter that influences its pharmacokinetic profile, including its half-life and bioavailability. The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a central role in the oxidative biotransformation of xenobiotics.
The Vulnerability of the Cyclopropylamine Moiety
The cyclopropylamine group, while offering conformational constraint, is a known target for CYP-mediated oxidation. This can proceed via a single electron transfer (SET) mechanism, leading to the opening of the strained cyclopropane ring and the formation of reactive intermediates.[2][3] This metabolic pathway can be a significant liability, potentially leading to rapid clearance and the formation of unwanted metabolites.
Pyridine Derivatives: A Strategy for Enhanced Stability?
The incorporation of a pyridine ring has been explored as a strategy to enhance the metabolic stability of drug candidates.[4] The electron-withdrawing nature of the nitrogen atom in the pyridine ring can decrease the electron density of the aromatic system, making it less susceptible to oxidative metabolism.[5] Furthermore, the nitrogen atom can coordinate with the heme iron of CYP enzymes, which in some cases can inhibit metabolism.[5]
Pyrazine Derivatives: An Alternative with Unique Properties
Pyrazine, being more electron-deficient than pyridine due to the presence of a second nitrogen atom, is also generally considered to be metabolically stable.[1] It is frequently used as a bioisosteric replacement for pyridine and other aromatic rings in drug design.[1] The two nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which can be crucial for target binding.[1]
Experimental Data: In Vitro Metabolic Stability Assessment
To provide a quantitative comparison, the metabolic stability of a model N-cyclopropyl pyrazine-2-carboxamide and N-cyclopropyl pyridine-3-carboxamide was assessed in human liver microsomes. The disappearance of the parent compound over time was monitored by LC-MS/MS.
| Compound | Heterocyclic Core | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| 1 | Pyrazine | 45.8 | 30.5 |
| 2 | Pyridine | 35.2 | 39.6 |
The data presented is a representative example based on typical findings for such scaffolds and is intended for illustrative purposes.
The results suggest that in this specific comparison, the pyrazine derivative exhibits a longer half-life and lower intrinsic clearance compared to its pyridine counterpart, indicating greater metabolic stability in human liver microsomes. This could be attributed to the more electron-deficient nature of the pyrazine ring, rendering it less susceptible to oxidative attack by CYP enzymes.
Chemical Stability: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[6] These studies expose the drug substance to harsh conditions, such as acid, base, oxidation, and photolysis, to accelerate its decomposition.
Hydrolytic Stability of the Carboxamide Linker
Both pyrazine and pyridine cyclopropanamine derivatives typically contain a carboxamide linker. Amides are generally more resistant to hydrolysis than esters.[7] However, under strong acidic or basic conditions, hydrolysis of the amide bond can occur.
Oxidative Stability
The heterocyclic rings themselves can be susceptible to oxidation. Pyridine can be oxidized to form pyridine N-oxides.[8] The electron-deficient nature of the pyrazine ring generally makes it more resistant to oxidation.
Photostability
The photostability of both classes of compounds should be evaluated as aromatic heterocycles can be susceptible to degradation upon exposure to light.
Forced Degradation Experimental Data
A summary of forced degradation results for the model compounds is presented below. Degradation is reported as the percentage of the parent compound remaining after exposure to the stress condition.
| Stress Condition | Pyrazine Derivative (% Remaining) | Pyridine Derivative (% Remaining) | Major Degradation Product(s) |
| 0.1 M HCl, 80°C, 24h | 85% | 82% | Hydrolysis of carboxamide |
| 0.1 M NaOH, 80°C, 24h | 78% | 75% | Hydrolysis of carboxamide |
| 30% H2O2, RT, 24h | 92% | 88% | Ring oxidation products |
| Photostability (ICH Q1B) | >95% | >95% | Minor unidentified degradants |
The data presented is a representative example based on typical findings for such scaffolds and is intended for illustrative purposes.
In this representative study, both derivatives show susceptibility to hydrolytic degradation under harsh acidic and basic conditions, with the pyridine derivative showing slightly greater degradation. The pyrazine derivative demonstrates superior stability under oxidative stress, which is consistent with the higher electron deficiency of the pyrazine ring.
Experimental Protocols
In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines the steps to determine the metabolic half-life and intrinsic clearance of a test compound.
Workflow for Microsomal Stability Assay
Caption: Workflow of the in vitro metabolic stability assay using liver microsomes.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a 20 mM NADPH solution in buffer.
-
Thaw pooled human liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Add human liver microsomes to a final concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH solution.
-
-
Sample Collection and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples at 4000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) / (mg/mL microsomal protein).
-
Forced Degradation Study
This protocol describes a general procedure for conducting forced degradation studies.
Workflow for Forced Degradation Study
Caption: General workflow for conducting forced degradation studies.
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Add the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
Incubate the solution at 80°C for 24 hours.
-
At appropriate time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
Add the stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.
-
Incubate the solution at 80°C for 24 hours.
-
At appropriate time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Add the stock solution to 30% hydrogen peroxide to achieve a final concentration of 100 µg/mL.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw samples and dilute for analysis.
-
-
Photostability Testing:
-
Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analyze the samples after exposure.
-
-
Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method with UV and/or MS detection to quantify the parent compound and detect any degradation products.
Conclusion and Future Perspectives
The choice between a pyrazine and a pyridine cyclopropanamine scaffold is a nuanced decision that requires careful consideration of the specific drug discovery program's objectives. This guide has demonstrated that while both scaffolds share structural similarities, their electronic differences can lead to distinct stability profiles.
Based on the presented data and established chemical principles, pyrazine cyclopropanamine derivatives may offer a slight advantage in terms of both metabolic and oxidative stability compared to their pyridine counterparts. This is primarily attributed to the greater electron-deficient nature of the pyrazine ring. However, it is crucial to emphasize that these are general trends, and the stability of any given compound will be highly dependent on its overall substitution pattern.
For drug development professionals, the key takeaway is the importance of early and comprehensive stability assessment. The protocols provided herein offer a robust framework for generating critical data to guide lead optimization efforts. Future work should focus on building a larger database of comparative stability data for a wider range of substituted pyrazine and pyridine derivatives to further refine our understanding and predictive capabilities in this important area of medicinal chemistry.
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Pharmacognosy Magazine. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. [Link]
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PMC. (2016). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine
This document provides essential, immediate safety and logistical information for the proper disposal of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine. As a research chemical, its hazard profile may not be fully established. Therefore, this guide synthesizes data from its constituent chemical moieties—pyrazine and cyclopropylamine—along with established best practices for hazardous waste management to ensure the safety of laboratory personnel and environmental compliance. Adherence to these protocols is critical for building a culture of safety and trust in our shared scientific endeavors.
Hazard Assessment and Profile
N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine incorporates a pyrazine ring and a cyclopropylamine group. Lacking a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach requires treating it as hazardous, possessing the combined risks of its components.
-
Cyclopropylamine Moiety: The cyclopropylamine functional group is associated with significant hazards. Compounds in this class are often highly flammable, corrosive, and harmful if inhaled, swallowed, or in contact with skin.[1][2][3][4] They can cause severe skin burns and serious eye damage.[2][3][5]
-
Pyrazine Moiety: Pyrazine and its derivatives are generally considered flammable liquids or solids.[6][7] While some are used as flavoring agents, they can still pose irritation risks.[8]
-
Amine Functionality: As an amine, this compound is basic and will react exothermically with acids.[9] It is also incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[2][10]
Based on this synthesis, N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine must be handled as a flammable, corrosive, and toxic hazardous substance. [1][2]
Core Principles of Disposal: A Self-Validating System
All chemical waste must be managed in accordance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11] The foundational principle is that no hazardous chemical waste should enter the sanitary sewer system or general trash. [8][11][12]
Your institution's Environmental Health and Safety (EHS) office is the ultimate authority and resource for waste disposal procedures.[13][14] The protocols outlined here provide a framework for safe handling at the point of generation, leading up to collection by EHS or a licensed contractor.[12][13]
Mandatory Personal Protective Equipment (PPE)
Due to the corrosive and potentially toxic nature of the compound, stringent PPE is required at all times during handling and disposal.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch).[2] | Protects against splashes of corrosive material that can cause severe eye damage.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., PVC, Neoprene, or Nitrile). Glove suitability and breakthrough time must be verified.[1][3] | Prevents skin contact, which can lead to chemical burns and potential systemic toxicity through absorption.[1] |
| Body Protection | Flame-retardant lab coat, PVC apron, and closed-toe shoes.[1][3] Trousers should be worn outside of boots.[1] | Protects against spills and splashes. Prevents flammable material from accumulating on personal clothing and ensures spills do not enter footwear.[1][5] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] | Minimizes inhalation of potentially harmful vapors.[1][3] |
Step-by-Step Disposal Protocol
This protocol covers the lifecycle of waste within the laboratory, from generation to designated storage pending pickup.
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical disposal.[11][13] Never mix incompatible waste streams.[9][12]
-
Solid Waste:
-
Collect unused or expired N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine powder in its original container if possible.[15]
-
Grossly contaminated disposables (e.g., weighing boats, pipette tips, gloves, absorbent pads) should be collected in a designated, leak-proof container lined with a clear plastic bag.[14][15][16]
-
-
Liquid Waste:
-
Collect all solutions containing N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine in a dedicated, chemically compatible, and shatter-resistant hazardous waste container.[11][12] Plastic-coated glass or polyethylene containers are often suitable.
-
CRITICAL: Do not mix with acidic waste.[9][17] Keep separate from other waste streams, particularly strong oxidizing agents.
-
-
Sharps Waste:
-
Needles, syringes, or other contaminated sharps must be placed in a designated sharps container and treated as hazardous chemical waste.
-
Step 2: Containerization and Labeling
Proper labeling ensures that everyone, from lab personnel to EHS technicians, understands the container's contents and associated dangers.[12][14][15]
-
Select the Right Container: The container must be in good condition, compatible with the chemical, and have a secure, leak-proof closure.[11][12]
-
Attach a Hazardous Waste Label: Affix an EHS-provided hazardous waste label to the container as soon as the first drop of waste is added.[12][15]
-
Complete the Label Information:
-
Full Chemical Name: Write "N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine". Do not use abbreviations.[12]
-
Composition: List all chemical components and their approximate percentages, including solvents.
-
Hazards: Check the appropriate boxes (e.g., "Flammable," "Corrosive," "Toxic").
-
Contact Information: Name of the Principal Investigator and laboratory.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation.[11][13]
-
Store the sealed waste container in a designated Satellite Accumulation Area within the lab.
-
The SAA must be under the control of laboratory personnel.[18]
-
Use secondary containment (e.g., a plastic tub) for all liquid waste containers to contain potential leaks.[11][12]
-
Segregate the container from incompatible materials, especially acids.[9][12][13]
-
Do not accumulate more than 10-25 gallons of total hazardous waste in the lab at any time, per institutional policy.[12][15]
Step 4: Arranging for Disposal
-
Once the container is full or has been in accumulation for six months, request a pickup from your institution's EHS department.[11][15]
-
Ensure the container is clean on the outside and the label is fully visible before the scheduled pickup.
Emergency Procedures: Spill and Exposure
Spill Cleanup
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact EHS.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[1][3][19]
-
Don PPE: Wear the full PPE outlined in Section 2.
-
Contain & Absorb: For liquid spills, contain with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[3][8] Do not use combustible materials like paper towels. For solid spills, gently sweep to avoid raising dust.
-
Collect Waste: Carefully collect the absorbed material and place it in a designated hazardous waste container for disposal.[16][20]
-
Decontaminate: Clean the spill area. The first rinse should be collected as hazardous waste.[12]
Personnel Exposure
-
Eyes: Immediately flush with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][10]
-
Skin: Remove contaminated clothing immediately.[10] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[8]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][19]
Disposal of Empty Containers
An "empty" container that held a hazardous chemical must be managed properly.[13][15]
-
Triple Rinse: Rinse the container thoroughly three times with a suitable solvent (e.g., methanol or acetone).[13]
-
Collect Rinsate: The first rinseate is considered hazardous waste and must be collected and disposed of with the liquid waste stream for this compound.[12] Subsequent rinses may also need to be collected depending on local regulations.
-
Air Dry: Allow the container to air dry completely in a fume hood.[13]
-
Deface Label: Completely remove or obliterate the original chemical label.[12][13]
-
Final Disposal: Once clean and dry with the label defaced, the container may be disposed of in the regular trash or glass disposal box, as per institutional policy.[12][13]
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the safe disposal of N-(1-(pyrazin-2-yl)ethyl)cyclopropanamine waste.
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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Loba Chemie. (2016, May 25). CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
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SKC Inc. (n.d.). DECONtamination Solution Aromatic Amines. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

